Methyl perfluorohexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O2/c1-20-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXMLQHJFDKLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335700 | |
| Record name | Methyl perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424-18-0 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Undecafluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl Perfluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for methyl perfluorohexanoate, a valuable compound in various research and development applications. The document details the reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
This compound (C₅F₁₁COOCH₃) is a fluorinated ester that finds applications in the synthesis of more complex fluorinated molecules, as a component in specialty lubricants, and in the development of materials with unique surface properties. Its synthesis is primarily achieved through two main routes: the direct esterification of perfluorohexanoic acid with methanol (Fischer esterification) and the reaction of perfluorohexanoyl chloride with methanol. This guide will focus on the mechanisms and experimental details of both pathways.
Synthesis via Fischer Esterification
The most common and direct method for the preparation of this compound is the Fischer esterification of perfluorohexanoic acid with methanol, typically catalyzed by a strong acid such as sulfuric acid.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually methanol) is used, and/or the water formed during the reaction is removed.
Experimental Protocol: Fischer Esterification
This protocol is based on established principles of Fischer esterification, adapted for the specific properties of perfluorinated carboxylic acids.
Materials:
-
Perfluorohexanoic acid (C₅F₁₁COOH)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexanoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | Perfluorohexanoic acid | [1] |
| Reagent | Methanol | |
| Catalyst | Sulfuric Acid | |
| Typical Molar Ratio (Acid:Methanol) | 1:10 to 1:20 | [2] |
| Typical Catalyst Loading | 5-10 mol% | |
| Reaction Temperature | Reflux (~65 °C) | |
| Reaction Time | 4-8 hours | |
| Purity (after distillation) | >98% | |
| Boiling Point | 121-122 °C |
Note: The yield for this specific reaction is not explicitly reported in the provided search results. However, based on similar Fischer esterifications, yields are expected to be in the range of 70-90% after purification, especially when using a large excess of methanol to drive the equilibrium.
Synthesis via Perfluorohexanoyl Chloride
An alternative and often faster method for the synthesis of this compound involves the reaction of perfluorohexanoyl chloride with methanol. This reaction is typically not reversible and proceeds to completion without the need for an acid catalyst, although a base is often added to neutralize the HCl byproduct.
Reaction Mechanism
The reaction of an acyl chloride with an alcohol is a nucleophilic acyl substitution. The mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the highly electrophilic carbonyl carbon of the perfluorohexanoyl chloride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.
-
Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A weak base, such as another molecule of methanol or an added non-nucleophilic base like pyridine or triethylamine, removes the proton from the oxonium ion to yield the final ester, this compound, and the corresponding acid (e.g., HCl).
Experimental Protocol: From Acyl Chloride
Materials:
-
Perfluorohexanoyl chloride (C₅F₁₁COCl)
-
Methanol (CH₃OH), anhydrous
-
Pyridine or Triethylamine (optional, as a non-nucleophilic base)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1-1.5 eq) dissolved in an anhydrous solvent such as dichloromethane or diethyl ether.
-
If using a base, add pyridine or triethylamine (1.1 eq) to the methanol solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add perfluorohexanoyl chloride (1.0 eq) dropwise from a dropping funnel to the stirred methanol solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
If a base was used, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.
-
Wash the organic solution with cold dilute HCl (to remove any remaining base), followed by saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactant | Perfluorohexanoyl chloride | |
| Reagent | Methanol | |
| Base (optional) | Pyridine or Triethylamine | |
| Typical Molar Ratio (Acyl Chloride:Methanol) | 1:1.1 to 1:1.5 | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 1-2 hours | |
| Purity (after distillation) | >98% | |
| Expected Yield | High (>90%) | [3] |
Visualizing the Synthesis Pathways
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Synthesis from Perfluorohexanoyl Chloride
Caption: Synthesis of this compound from Perfluorohexanoyl Chloride.
Conclusion
This guide has detailed the two primary synthetic routes to this compound. The Fischer esterification of perfluorohexanoic acid is a direct and common method, though it is an equilibrium process requiring conditions that favor product formation. The reaction of perfluorohexanoyl chloride with methanol offers a faster, high-yielding alternative that is essentially irreversible. The choice of method will depend on the availability of starting materials, desired reaction scale, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a comprehensive resource for the successful synthesis of this important fluorinated compound.
References
Spectroscopic Profile of Methyl Perfluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl perfluorohexanoate (C₇H₃F₁₁O₂), a fluorinated ester of significant interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are estimations derived from the chemical structure and typical values for similar functional groups and fluorinated chains.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.9 - 4.2 | Singlet | 3H | O-CH ₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 - 162 | C =O (Carbonyl) |
| ~ 105 - 125 (complex) | -(C F₂)- and -C F₃ |
| ~ 53 - 56 | O-C H₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm (relative to CFCl₃) | Integration | Assignment |
| ~ -81 | 3F | CF ₃ |
| ~ -118 to -122 | 2F | -CO-CF ₂- |
| ~ -122 to -126 | 6F | -(CF ₂)₃- |
Note: The ¹³C and ¹⁹F NMR spectra of perfluorinated chains often exhibit complex splitting patterns due to C-F and F-F couplings.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium | C-H stretch (methyl) |
| ~ 1770 - 1750 | Strong | C=O stretch (ester) |
| ~ 1300 - 1000 | Strong, Broad | C-F stretch |
| ~ 1250 - 1100 | Strong | C-O stretch (ester) |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 328 | [M]⁺ (Molecular Ion) |
| 297 | [M - OCH₃]⁺ |
| 269 | [C₅F₁₁]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Note: The fragmentation pattern of perfluorinated esters is characterized by the cleavage of the ester group and fragmentation of the perfluoroalkyl chain.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated reference compound for ¹⁹F NMR.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: A wide spectral width is recommended due to the large chemical shift dispersion of fluorine, e.g., +50 to -250 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scales using the internal standard.
-
Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺).
-
Propose structures for the major fragment ions observed in the spectrum.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to the Physical and Chemical Properties of Methyl Perfluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl perfluorohexanoate, a fluorinated ester, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique properties, derived from the high electronegativity and stability of the carbon-fluorine bond, make it a compound of interest in various scientific and industrial fields. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methyl undecafluorohexanoate, Undecafluorohexanoic acid methyl ester |
| Molecular Formula | C7H3F11O2[1] |
| Molecular Weight | 328.08 g/mol [1] |
| CAS Number | 424-18-0[1] |
Physical Properties
This compound is a clear, colorless liquid at room temperature.[1] It is characterized by its high density and low refractive index, typical for highly fluorinated compounds. A summary of its key physical properties is provided in the table below.
| Property | Value |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 121 °C[1] |
| Density | 1.579 g/mL |
| Refractive Index (n20/D) | 1.3039 |
| Solubility in Water | Insoluble[1] |
| Solubility in Organic Solvents | Sparingly soluble in chloroform and methanol; slightly soluble in DMSO. |
Chemical Properties
Stability and Reactivity
Perfluoroalkyl substances are known for their high thermal and chemical stability due to the strength of the C-F bond. This compound is a stable compound under normal conditions. It is not expected to undergo hydrolysis readily in neutral aqueous solutions. However, like other esters, it can be hydrolyzed to its corresponding carboxylic acid (perfluorohexanoic acid) and alcohol (methanol) under acidic or basic conditions, although likely requiring harsher conditions than its non-fluorinated counterparts.
Thermal Decomposition
The thermal decomposition of per- and polyfluoroalkyl substances is a complex process that can generate a variety of smaller fluorinated compounds. While specific data for this compound is limited, studies on related perfluorinated carboxylic acids (PFCAs) indicate that thermal degradation generally initiates at elevated temperatures. The decomposition of PFCAs on adsorbents like granular activated carbon can start at temperatures as low as 200°C.[2] The primary decomposition pathways for PFCAs are thought to involve decarboxylation and the formation of perfluoroalkyl radicals.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard testing methods and can be adapted for specific laboratory settings.
Determination of Density
The density of this compound can be determined using a digital density meter according to a method similar to ASTM D4052.
Experimental Workflow for Density Measurement
Caption: Workflow for determining the density of this compound.
Methodology:
-
Calibration: Calibrate the digital density meter at the desired temperature (e.g., 20°C) using dry air and high-purity water as standards.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and has reached thermal equilibrium with the instrument.
-
Measurement: Introduce the sample into the measurement cell of the density meter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, from which the density is calculated.
-
Cleaning: After the measurement, thoroughly clean the cell with appropriate solvents and dry it completely.
Determination of Refractive Index
The refractive index can be measured using a digital refractometer, following a procedure analogous to ASTM D1218.
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for measuring the refractive index of this compound.
Methodology:
-
Calibration: Calibrate the refractometer using a certified reference material with a known refractive index at the measurement temperature (e.g., 20°C).
-
Sample Application: Place a small drop of the this compound sample onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism cover and allow the sample to reach the set temperature. The instrument will measure the critical angle of refraction and calculate the refractive index.
-
Cleaning: Clean the prism thoroughly with a suitable solvent after the measurement.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus or by distillation, following general principles outlined in methods like ASTM D1078.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for the determination of the boiling point of this compound.
Methodology:
-
Apparatus Setup: Place a small volume of this compound and a few boiling chips into a distillation flask. Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet.
-
Heating: Gently and uniformly heat the flask.
-
Observation: Record the temperature when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction should be applied to the observed boiling point.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.
Logical Relationship for NMR Structural Elucidation
Caption: Logical diagram for the structural elucidation of this compound using NMR.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the methyl group. The ¹³C NMR will show signals for the carbonyl carbon, the methyl carbon, and the various fluorinated carbons. The ¹⁹F NMR will provide detailed information about the different fluorine environments in the perfluorohexyl chain.
FTIR spectroscopy is used to identify functional groups.
Experimental Protocol (General):
-
Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The spectrum is expected to show a strong absorption band for the C=O (ester) stretching vibration (typically around 1750-1770 cm⁻¹) and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
GC-MS is used to determine the purity of the compound and to confirm its molecular weight.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.
-
MS Detection: The eluting compound is introduced into a mass spectrometer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data and experimental protocols presented herein are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who may work with or encounter this compound. The unique characteristics of this compound, stemming from its highly fluorinated structure, warrant careful consideration in its handling, application, and environmental fate.
References
The Environmental Persistence of Methyl Perfluorohexanoate: An Insight into Its Degradation Pathways
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl perfluorohexanoate (C₅F₁₁COOCH₃) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), which have come under intense scrutiny due to their widespread presence and persistence in the environment. While extensive research has been conducted on the environmental fate of major PFAS contaminants like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), specific data on the degradation of individual compounds such as this compound remains scarce in publicly available scientific literature. This guide synthesizes the current understanding of PFAS degradation to infer the likely environmental fate of this compound, highlighting the significant knowledge gaps that exist.
The core challenge in the degradation of perfluorinated compounds lies in the exceptional strength of the carbon-fluorine (C-F) bond, making them resistant to many natural degradation processes. For polyfluoroalkyl substances, which contain both fluorinated and non-fluorinated segments, degradation typically initiates at the non-fluorinated part of the molecule.
Predicted Primary Degradation Pathway: Ester Hydrolysis
The most probable initial step in the environmental degradation of this compound is the hydrolysis of its methyl ester group. This reaction would yield perfluorohexanoic acid (PFHxA) and methanol. Ester hydrolysis can be abiotic (catalyzed by water, acids, or bases) or biotic (mediated by microbial esterase enzymes).
Optimizing the Synthesis of Methyl Perfluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of methyl perfluorohexanoate, a crucial building block in various chemical and pharmaceutical applications. The document outlines the core chemical principles, detailed experimental protocols derived from analogous reactions, and a systematic approach to optimizing the synthesis for improved yield and purity.
Introduction
This compound is the methyl ester of perfluorohexanoic acid. Its synthesis is typically achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While the fundamental reaction is straightforward, optimizing the synthesis of this fluorinated compound requires careful consideration of reaction conditions to maximize yield and purity, and to overcome potential challenges associated with the physicochemical properties of perfluorinated compounds. This guide will explore the key parameters influencing the reaction and provide a framework for systematic optimization.
Core Principles of Synthesis: Fischer-Speier Esterification
The synthesis of this compound from perfluorohexanoic acid and methanol is an equilibrium process. To drive the reaction toward the formation of the ester product, Le Chatelier's principle is applied by either using an excess of one of the reactants (typically methanol) or by removing the water formed during the reaction.[1][2][3]
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the perfluorohexanoic acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and provides the final product.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol is a standard approach to Fischer esterification.
Materials:
-
Perfluorohexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluorohexanoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (5-10 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC (if reactants and products have different Rf values), GC-MS, or NMR.
-
After cooling to room temperature, pour the reaction mixture over crushed ice.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Protocol 2: Heterogeneous Catalysis with UiO-66-NH2
This protocol utilizes a reusable solid acid catalyst, which can simplify product purification.[4][5][6]
Materials:
-
Perfluorohexanoic acid
-
Methanol (anhydrous)
-
UiO-66-NH2 catalyst
-
Ethyl acetate (for extraction)
Procedure:
-
In a reaction vessel, combine perfluorohexanoic acid (1.0 eq), methanol (3-5 eq), and the UiO-66-NH2 catalyst (e.g., 25 mg per 100 mg of acid).
-
Seal the vessel and heat the mixture at a predetermined temperature (e.g., 100°C) for a set duration (e.g., 10 hours) with stirring.
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed with methanol, dried, and reused.
-
The filtrate contains the product. The excess methanol can be removed under reduced pressure.
-
If necessary, perform an aqueous work-up similar to Protocol 1 to remove any unreacted acid.
-
Further purification can be achieved by distillation.
Optimization of Synthesis Parameters
Systematic optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. The following parameters should be investigated.
| Parameter | Range for Optimization | Rationale and Considerations |
| Methanol to Acid Molar Ratio | 3:1 to 20:1 | A higher excess of methanol will shift the equilibrium towards the product. However, very large excesses may complicate purification. |
| Catalyst Loading | 1 to 10 mol% (homogeneous) 5 to 50 wt% (heterogeneous) | Higher catalyst loading generally increases the reaction rate but may lead to side reactions or complicate work-up. |
| Reaction Temperature | 60°C to 120°C | Higher temperatures increase the reaction rate but can also lead to the formation of byproducts. The boiling point of methanol (64.7°C) will dictate the reflux temperature at atmospheric pressure. |
| Reaction Time | 2 to 48 hours | The optimal reaction time should be determined by monitoring the reaction progress to ensure complete conversion without product degradation. |
| Water Removal | Azeotropic distillation, molecular sieves | Active removal of water can significantly improve the yield by shifting the equilibrium. |
Table 1: Key Parameters for the Optimization of this compound Synthesis
A design of experiments (DoE) approach, such as the Taguchi method, can be employed for efficient optimization of multiple parameters simultaneously.[4][6]
Proposed Optimization Workflow
The following workflow provides a systematic approach to optimizing the synthesis of this compound.
Purification and Characterization
Purification of this compound is critical to obtaining a high-purity product.
| Step | Description | Key Considerations |
| 1. Neutralization | Washing the crude product with a weak base (e.g., NaHCO₃ solution) | To remove the acid catalyst and any unreacted perfluorohexanoic acid. |
| 2. Extraction | Using an organic solvent (e.g., ethyl acetate) to separate the ester from the aqueous phase | Ensure good phase separation. |
| 3. Drying | Removing residual water from the organic phase using a drying agent (e.g., MgSO₄, Na₂SO₄) | To prevent hydrolysis of the ester during storage or distillation. |
| 4. Solvent Removal | Evaporation of the extraction solvent under reduced pressure | Avoid excessive heating to prevent product loss. |
| 5. Distillation | Final purification based on boiling point differences | Perfluorinated compounds can have unique boiling points; fractional distillation may be necessary. |
Table 2: Purification Protocol for this compound
The final product should be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a well-established reaction. However, achieving high yields and purity requires a systematic optimization of reaction parameters. This guide provides a comprehensive framework for researchers and drug development professionals to develop a robust and efficient synthesis protocol. By carefully considering the choice of catalyst, reactant ratios, temperature, and reaction time, and by implementing a structured optimization workflow, the production of high-quality this compound can be reliably achieved.
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the NMR Signal Assignment of Methyl Perfluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) signal assignments for methyl perfluorohexanoate (CF₃(CF₂)₄COOCH₃). Due to the limited availability of specific, publicly accessible experimental spectra for this molecule, this guide leverages established principles of NMR spectroscopy, typical chemical shift ranges for fluorinated compounds, and data from analogous molecules to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide also includes comprehensive experimental protocols for acquiring high-quality NMR data for perfluorinated compounds.
Introduction to NMR Spectroscopy of Fluorinated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For organofluorine compounds, ¹⁹F NMR is particularly powerful due to the favorable properties of the ¹⁹F nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of ¹H NMR. Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H NMR, which minimizes signal overlap and enhances spectral resolution, making it ideal for distinguishing between structurally similar fluorinated molecules.
Predicted NMR Signal Assignment for this compound
The structure of this compound is presented below, with numbering for the carbon and fluorine atoms to facilitate the discussion of NMR signal assignments.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the methyl ester protons.
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |
| -OCH₃ | ~3.7 - 3.9 | Singlet (or very narrow triplet) | ⁴J(H-F) ≈ 0-1 Hz |
The methyl protons (-OCH₃) are expected to appear as a singlet in the range of 3.7-3.9 ppm.[1] A very small long-range coupling to the fluorine atoms on C2 (⁴J(H-F)) might be observable, which could lead to a very narrow triplet, though it may also appear as a singlet if the coupling is not resolved.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be more complex due to coupling with the fluorine atoms. The signals for the fluorinated carbons will appear as multiplets.
| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |
| C1 (C=O) | ~158 - 162 | Triplet | ²J(C-F) ≈ 25-35 |
| C2 (-CF₂-) | ~115 - 120 | Triplet of quartets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |
| C3 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |
| C4 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |
| C5 (-CF₂-) | ~108 - 112 | Triplet of triplets | ¹J(C-F) ≈ 250-290, ²J(C-F) ≈ 25-35 |
| C6 (-CF₃) | ~118 - 122 | Quartet | ¹J(C-F) ≈ 280-320 |
| C7 (-OCH₃) | ~52 - 54 | Singlet | - |
-
C1 (Carbonyl): The carbonyl carbon is expected to be a triplet due to coupling with the two fluorine atoms on the adjacent carbon (C2). Its chemical shift will be in the typical range for an ester carbonyl.[2]
-
C2-C5 (-CF₂-): These perfluorinated methylene carbons will exhibit large one-bond C-F couplings (¹J(C-F)), resulting in triplets. Each of these triplets will be further split by the fluorine atoms on the adjacent carbons (²J(C-F)), leading to complex multiplets (triplet of triplets, or for C2 a triplet of quartets due to coupling with the CF₃ group).
-
C6 (-CF₃): The terminal trifluoromethyl carbon will show a large one-bond C-F coupling, resulting in a quartet.
-
C7 (Methyl): The methyl carbon will appear as a singlet in the typical region for a methoxy group.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is the most informative for this compound, with distinct signals for each of the non-equivalent fluorine environments. Chemical shifts are referenced to CFCl₃ at 0 ppm.
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |
| F on C2 (-CF₂-) | ~ -120 to -125 | Triplet of triplets | ³J(F-F) ≈ 5-10 |
| F on C3 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |
| F on C4 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |
| F on C5 (-CF₂-) | ~ -122 to -127 | Triplet of triplets | ³J(F-F) ≈ 5-10 |
| F on C6 (-CF₃) | ~ -80 to -85 | Triplet | ³J(F-F) ≈ 8-12 |
-
-CF₃ (C6): The terminal trifluoromethyl group typically appears most upfield (least negative chemical shift) in the range of -80 to -85 ppm and will be a triplet due to coupling with the adjacent -CF₂- group (³J(F-F)).[3]
-
-CF₂- groups (C2-C5): The internal perfluoromethylene groups will have similar chemical shifts, generally in the range of -120 to -127 ppm.[4] Each will appear as a triplet of triplets due to coupling with the fluorine atoms on the two adjacent carbons. The signal for the -CF₂- group at C2 will be distinguished by its coupling to the -CF₃ group. Long-range F-F couplings are also common and can lead to more complex splitting patterns.[3]
J-Coupling Network
The through-bond scalar couplings (J-couplings) are critical for definitive signal assignment. The diagram below illustrates the expected primary coupling interactions.
Caption: Predicted J-coupling network in this compound.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices for fluorinated compounds. For quantitative ¹⁹F NMR, a solvent with a known concentration of a fluorine-containing reference standard can be used.
-
Concentration: For ¹H and ¹⁹F NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[5]
-
Reference Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard internal reference (0 ppm). For ¹⁹F NMR, common internal or external references include CFCl₃ (0 ppm), hexafluorobenzene (C₆F₆, ~ -163 ppm), or trifluoroacetic acid (TFA, ~ -76.5 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation and data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Sufficient to cover the expected range (e.g., 0-220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.
-
Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine (e.g., +50 to -250 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.
Conclusion
This technical guide provides a comprehensive predicted NMR signal assignment for this compound based on established spectroscopic principles and data from analogous compounds. The provided tables of predicted chemical shifts and coupling constants, along with the illustrative diagrams of the molecular structure and J-coupling network, serve as a robust framework for researchers working with this or similar perfluorinated molecules. The detailed experimental protocols offer practical guidance for obtaining high-quality NMR data. Definitive assignment will ultimately require experimental verification through 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, to confirm the through-bond correlations.
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrum of Methyl Perfluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum fragmentation pattern of methyl perfluorohexanoate (C_7H_3F_{11}O_2). Understanding this fragmentation is crucial for the accurate identification and quantification of this and related per- and polyfluoroalkyl substances (PFAS) in various matrices. This document outlines the primary fragmentation pathways, presents quantitative data in a clear format, details a representative experimental protocol, and provides a visual representation of the fragmentation cascade.
Core Fragmentation Pathways
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The high energy imparted to the molecule leads to the formation of a molecular ion (M+), which is often of low abundance or not observed due to its instability. The fragmentation is dominated by cleavages of the carbon-carbon bonds within the fluorinated alkyl chain and rearrangements involving the ester group.
The primary fragmentation events include:
-
α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a prominent pathway. This can result in the loss of the methoxycarbonyl group ([M - COOCH_3]^+) or the perfluoropentyl radical ([M - C_5F_{11}]^+).
-
Loss of the Methoxy Group: Cleavage of the O-CH_3 bond results in the formation of an acylium ion ([M - OCH_3]^+).
-
Sequential Loss of Fluorocarbon Fragments: The perfluoroalkyl chain readily fragments through the sequential loss of neutral difluorocarbene (:CF_2) units, leading to a series of characteristic ions with decreasing mass-to-charge ratios.
-
Formation of Trifluoromethyl Cation: The highly stable trifluoromethyl cation ([CF_3]^+) is a common and often abundant fragment in the mass spectra of perfluorinated compounds.
-
Rearrangements: McLafferty-type rearrangements are less common for perfluorinated esters compared to their non-fluorinated counterparts but can still contribute to the overall fragmentation pattern.
Quantitative Fragmentation Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, the fragmentation pattern can be reliably predicted based on the well-established fragmentation of homologous perfluoroalkyl esters, such as methyl perfluorooctanoate. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Description |
| 328 | [C_7H_3F_{11}O_2]^+ | C_7H_3F_{11}O_2 | Molecular Ion (likely low abundance) |
| 297 | [C_6F_{11}O]^+ | C_6F_{11}O | Loss of methoxy radical (•OCH_3) |
| 269 | [C_5F_{11}]^+ | C_5F_{11} | Loss of methoxycarbonyl radical (•COOCH_3) |
| 219 | [C_4F_9]^+ | C_4F_9 | Loss of CF_2 from [C_5F_{11}]^+ |
| 169 | [C_3F_7]^+ | C_3F_7 | Loss of CF_2 from [C_4F_9]^+ |
| 131 | [C_3F_5]^+ | C_3F_5 | Loss of F_2 from [C_3F_7]^+ |
| 119 | [C_2F_5]^+ | C_2F_5 | Loss of CF_2 from [C_3F_7]^+ |
| 69 | [CF_3]^+ | CF_3 | Trifluoromethyl cation |
| 59 | [COOCH_3]^+ | C_2H_3O_2 | Methoxycarbonyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source. The following protocol provides a general framework for such an analysis.
1. Sample Preparation:
-
Samples containing this compound are dissolved in a suitable organic solvent (e.g., methanol, methyl tert-butyl ether).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., 5% phenyl-methylpolysiloxane). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: A solvent delay is used to prevent the high concentration of the solvent from entering the mass spectrometer and damaging the filament. The duration of the delay depends on the solvent and GC conditions.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectral fragmentation of this compound. For definitive identification, comparison with a certified reference standard under identical experimental conditions is always recommended. The principles outlined here can be extended to the analysis of other perfluoroalkyl esters and related compounds.
Abiotic vs. Biotic Degradation of Methyl Perfluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a class of persistent organic pollutants of significant environmental and health concern. Understanding the degradation pathways of these "forever chemicals" is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation of methyl perfluorohexanoate, a representative short-chain perfluoroalkyl ester. While direct experimental data for this specific compound is limited, this guide synthesizes and extrapolates from studies on structurally similar PFAS to present a detailed analysis of its likely environmental fate. We will delve into the potential mechanisms of hydrolysis and photolysis as key abiotic degradation routes, and explore the role of microbial communities, particularly Pseudomonas species, in its biotic transformation. This document outlines detailed experimental protocols for investigating these degradation pathways and presents available quantitative data in a structured format to facilitate comparison. Furthermore, graphical representations of experimental workflows and hypothetical degradation pathways are provided to enhance understanding.
Introduction
This compound (C₅F₁₁COOCH₃) is a derivative of perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl carboxylic acid (PFCA). As with other PFAS, the strength of the carbon-fluorine bond imparts high chemical and thermal stability. However, the presence of an ester functional group introduces a potential site for chemical and biological attack, distinguishing its environmental behavior from that of its more recalcitrant carboxylate counterpart, PFHxA. The primary degradation pathways of concern for this compound are abiotic processes, such as hydrolysis and photolysis, and biotic processes mediated by microorganisms. It is widely understood that polyfluorinated compounds, which contain non-fluorinated functional groups, are generally more susceptible to degradation than their fully perfluorinated analogs.[1] The initial degradation of this compound is expected to yield methanol and the persistent PFHxA.
Abiotic Degradation
Abiotic degradation processes are those that occur without the involvement of living organisms. For this compound, the most relevant abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis would involve the cleavage of the ester bond to form perfluorohexanoic acid (PFHxA) and methanol.
Photolysis
Photolysis is the decomposition of molecules by light. The potential for direct photolysis of a compound depends on its ability to absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm). Perfluorinated carboxylic acids like PFOA and PFOS do not significantly absorb sunlight, making direct photolysis a minor degradation pathway. However, studies have shown that long-chain PFAS can undergo photolytic dealkylation to form shorter-chain compounds.[3]
For this compound, it is unlikely to undergo significant direct photolysis. Indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter), could potentially play a role, but this has not been specifically studied for this compound.
Biotic Degradation
Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms. The biodegradation of PFAS is a growing area of research, with some successes reported, particularly for polyfluorinated compounds.
Microbial Degradation
The ester linkage in this compound presents a plausible target for microbial enzymatic attack. It is hypothesized that microorganisms capable of producing esterase enzymes could hydrolyze this compound to PFHxA and methanol. The resulting PFHxA is a persistent perfluorinated acid, and its further degradation is expected to be very slow.
Studies have shown that various microbial cultures, including those containing Pseudomonas species, can degrade certain PFAS.[4][5] For example, the biodegradation of fluorotelomer alcohols, which also contain a non-fluorinated portion, can lead to the formation of PFCAs, including PFHxA.[5][6] This suggests that microbial communities in environments such as soil and activated sludge could potentially mediate the initial breakdown of this compound. This degradation is often a co-metabolic process, where the microorganisms do not use the PFAS as a primary carbon source but transform it in the presence of other growth-supporting substrates.[4]
Quantitative Data Summary
As of the date of this publication, specific quantitative data on the abiotic and biotic degradation rates of this compound are not available in the peer-reviewed literature. The following table is provided as a template for future research findings and is based on general observations for similar PFAS compounds.
| Degradation Pathway | Condition | Half-life (t₁/₂) | Degradation Products | Data Source |
| Abiotic | ||||
| Hydrolysis | Neutral pH, 25°C | Expected to be very long | Perfluorohexanoic acid, Methanol | Inferred |
| Photolysis | Simulated Sunlight | Expected to be very long | Perfluorohexanoic acid (potential) | Inferred |
| Biotic | ||||
| Aerobic Biodegradation | Soil Microcosm | Not Available | Perfluorohexanoic acid | Inferred |
| Aerobic Biodegradation | Activated Sludge | Not Available | Perfluorohexanoic acid | Inferred |
Experimental Protocols
The following sections outline detailed methodologies for investigating the abiotic and biotic degradation of this compound. These protocols are based on established methods for studying the environmental fate of PFAS.
Abiotic Degradation Protocol: Hydrolysis Study
Objective: To determine the hydrolysis rate of this compound at different pH values.
Materials:
-
This compound standard
-
Buffered solutions (pH 4, 7, and 9)
-
Amber glass vials with PTFE-lined caps
-
Constant temperature incubator
-
LC-MS/MS system for analysis
Procedure:
-
Prepare sterile buffered solutions at pH 4, 7, and 9.
-
Spike a known concentration of this compound into each buffered solution in triplicate amber glass vials.
-
Include control vials containing only the buffered solution and sterile control vials with the compound to account for any abiotic degradation not due to hydrolysis.
-
Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice one vial from each pH set.
-
Extract the samples and analyze the concentrations of this compound and the potential degradation product, PFHxA, using a validated LC-MS/MS method.
-
Calculate the hydrolysis rate constant and half-life for each pH condition.
Biotic Degradation Protocol: Soil Microcosm Study
Objective: To assess the biodegradation potential of this compound in soil under aerobic conditions.
Materials:
-
This compound standard
-
Well-characterized soil with a known microbial community
-
Sterile water
-
Nutrient medium (optional, for co-metabolism studies)
-
Amber glass microcosms
-
Shaking incubator
-
LC-MS/MS system
Procedure:
-
Characterize the physical and chemical properties of the soil, including pH, organic matter content, and microbial biomass.
-
Prepare soil microcosms by adding a known amount of soil to amber glass containers.
-
Prepare sterile control microcosms by autoclaving the soil.
-
Spike the active and sterile microcosms with a known concentration of this compound dissolved in a minimal amount of organic solvent (e.g., methanol), allowing the solvent to evaporate.
-
Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity) with sterile water.
-
If investigating co-metabolism, amend a subset of active microcosms with a suitable carbon source (e.g., glucose, acetate).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with periodic shaking to ensure aerobic conditions.
-
At specified time points (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice triplicate microcosms from each treatment group.
-
Extract the soil samples and analyze for the parent compound and potential metabolites (PFHxA) using LC-MS/MS.
-
Determine the extent and rate of biodegradation by comparing the disappearance of the parent compound in the active microcosms to the sterile controls.
Visualizations
Experimental Workflows
References
- 1. diva-portal.org [diva-portal.org]
- 2. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and... [wisdomlib.org]
Methyl Perfluorohexanoate: An In-depth Technical Guide to its Bioaccumulation Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioaccumulation of methyl perfluorohexanoate is limited in publicly available scientific literature. This guide synthesizes information on its physicochemical properties, data from its close structural analog, perfluorohexanoic acid (PFHxA), and general principles of per- and polyfluoroalkyl substance (PFAS) bioaccumulation to provide a comprehensive assessment of its potential environmental fate.
Introduction
This compound is a perfluoroalkyl substance (PFAS) characterized by a six-carbon fluorinated chain and a methyl ester functional group. As with many PFAS compounds, its environmental persistence and potential for bioaccumulation are of significant concern. This document provides a detailed overview of the factors influencing the bioaccumulation potential of this compound, drawing upon available data for structurally similar compounds to inform its assessment.
Physicochemical Properties
The bioaccumulation potential of a chemical is intrinsically linked to its physicochemical properties. Key properties for this compound and its hydrolysis product, perfluorohexanoic acid (PFHxA), are summarized below.
| Property | This compound | Perfluorohexanoic Acid (PFHxA) | Reference |
| CAS Number | 424-18-0 | 307-24-4 | [1][2] |
| Molecular Formula | C7H3F11O2 | C6HF11O2 | [1][2] |
| Molecular Weight | 328 g/mol | 314.05 g/mol | [1][2] |
| Physical State | Clear Liquid | Solid | [1] |
| Water Solubility | Insoluble | Soluble (as anion) | [1] |
| Density | 1.579 g/mL | Not available | [3] |
| Flash Point | 21℃ | Not available | [3] |
Bioaccumulation Potential
Inferred Bioaccumulation from Perfluorohexanoic Acid (PFHxA)
PFHxA is a short-chain perfluoroalkyl carboxylic acid (PFCA). Generally, the bioaccumulation potential of PFCAs increases with the length of the perfluoroalkyl chain.[2][4] Short-chain PFCAs, like PFHxA, tend to have lower bioaccumulation potential compared to long-chain compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).[4][5]
A reported bioconcentration factor (BCF) for PFHxA in aquatic organisms is 0.59, suggesting a low potential for bioconcentration.[6] This low BCF value is consistent with the general understanding that shorter-chain PFAS are more readily eliminated from organisms.[6]
Factors Influencing Bioaccumulation of PFAS
Several factors influence the bioaccumulation of PFAS in organisms:
-
Carbon Chain Length: Longer perfluoroalkyl chains are associated with higher bioaccumulation factors.[4][7]
-
Functional Group: The type of functional group affects the compound's interaction with biological tissues.
-
Organism-Specific Factors: Metabolic capacity, feeding habits, and trophic level of the organism play a crucial role.[8]
-
Environmental Factors: The concentration of the substance in the environment and the presence of other organic matter can impact its bioavailability.[8]
Experimental Protocols
While specific experimental protocols for this compound bioaccumulation studies are not available, standard methodologies for assessing PFAS in biological tissues are well-established.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
A common method for extracting PFAS from tissue samples involves a QuEChERS-based approach.
-
Homogenization: A known weight of the biological tissue is homogenized.
-
Extraction: The homogenized sample is mixed with an extraction solvent, typically methanol or acetonitrile, and salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove lipids and other matrix interferences.
-
Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Detection: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the standard analytical technique for the quantification of PFAS in environmental and biological samples.
-
Chromatographic Separation: A C18 or similar reversed-phase column is used to separate the target analytes from other components in the sample extract.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of specific PFAS compounds.
Mandatory Visualizations
The following diagrams illustrate the conceptual framework for assessing the bioaccumulation potential of this compound.
Caption: Workflow for inferring the bioaccumulation potential of this compound.
Caption: Hypothesized metabolic pathway of this compound.
Conclusion
While direct experimental data for this compound is lacking, a scientific assessment based on its physicochemical properties and the known behavior of its primary metabolite, PFHxA, suggests a low potential for bioaccumulation. The ester linkage in this compound is expected to undergo hydrolysis in biological systems, leading to the formation of PFHxA, a short-chain PFCA with a documented low bioconcentration factor.[6]
Further research, including in vivo bioaccumulation studies and in vitro metabolism assays, is necessary to definitively determine the bioaccumulation kinetics and potential risks associated with this compound exposure. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.
References
- 1. exfluor.com [exfluor.com]
- 2. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 424-18-0 [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioaccumulation Patterns of Perfluoroalkyl Acids in an Estuary of the Ariake Sea, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Methyl Undecafluorohexanoate (CAS 424-18-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Undecafluorohexanoate, identified by CAS number 424-18-0, is a highly fluorinated ester. As a per- and polyfluoroalkyl substance (PFAS), it exhibits unique physicochemical properties stemming from the high electronegativity of its fluorine atoms. These properties, including chemical inertness, thermal stability, and both hydrophobic and oleophobic characteristics, make it a valuable compound in various industrial and research applications. This technical guide provides a comprehensive overview of its properties, synthesis, primary applications, and relevant experimental protocols.
Chemical and Physical Properties
Methyl Undecafluorohexanoate is a colorless liquid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | Methyl perfluorohexanoate, Undecafluorohexanoic acid methyl ester, 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoic acid methyl ester | |
| CAS Number | 424-18-0 | |
| Molecular Formula | C₇H₃F₁₁O₂ | [1] |
| Molecular Weight | 328.08 g/mol | [1] |
| Boiling Point | 121-122 °C | |
| Density | 1.62 g/cm³ | |
| Refractive Index | n20/D 1.3 | |
| Flash Point | 21 °C | |
| Solubility | Insoluble in water | |
| Appearance | Colorless to almost colorless clear liquid |
Synthesis
The primary method for synthesizing Methyl Undecafluorohexanoate is through the Fischer esterification of undecafluorohexanoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification of Undecafluorohexanoic Acid
This protocol describes the laboratory-scale synthesis of Methyl Undecafluorohexanoate.
Materials:
-
Undecafluorohexanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve undecafluorohexanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution to neutralize the excess acid, followed by saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude Methyl Undecafluorohexanoate.
-
Purification: The crude product can be further purified by fractional distillation to obtain high-purity Methyl Undecafluorohexanoate.
Synthesis Workflow
Uses and Applications
Methyl Undecafluorohexanoate is primarily used in applications that leverage its surface-active properties, chemical resistance, and thermal stability.
High-Performance Coatings
Due to its hydrophobic and oleophobic nature, Methyl Undecafluorohexanoate is incorporated into coatings to impart water, oil, and stain repellency. These coatings are used in various sectors, including automotive, electronics, and textiles.
Experimental Protocol: Formulation of a Hydrophobic Coating
This protocol outlines a general procedure for incorporating Methyl Undecafluorohexanoate into a simple coating formulation.
Materials:
-
Polymer resin (e.g., acrylic, polyurethane)
-
Appropriate solvent for the resin
-
Methyl Undecafluorohexanoate
-
Substrate for coating (e.g., glass slide, metal panel)
-
Magnetic stirrer and hotplate
-
Coating applicator (e.g., spin coater, doctor blade)
Procedure:
-
Resin Dissolution: Dissolve the polymer resin in the chosen solvent to achieve the desired viscosity.
-
Additive Incorporation: While stirring, add a specific weight percentage of Methyl Undecafluorohexanoate to the polymer solution. The optimal concentration will depend on the resin and desired properties and typically ranges from 0.1% to 5% by weight.
-
Homogenization: Continue stirring until the Methyl Undecafluorohexanoate is fully dispersed in the resin solution, forming a homogenous mixture.
-
Substrate Preparation: Ensure the substrate surface is clean and dry.
-
Coating Application: Apply the formulated coating to the substrate using the chosen application method.
-
Curing: Cure the coated substrate according to the resin manufacturer's instructions (e.g., air drying, thermal curing).
-
Performance Evaluation: Evaluate the hydrophobicity of the coating by measuring the water contact angle.
Advanced Lubricants
In the field of lubrication, Methyl Undecafluorohexanoate can be used as an additive to enhance the performance of base oils, particularly under extreme conditions. Its properties can reduce friction and wear.
Experimental Protocol: Evaluation of Lubricant Performance
This protocol describes a method for evaluating the tribological properties of a lubricant formulated with Methyl Undecafluorohexanoate.
Materials:
-
Base lubricant (e.g., mineral oil, synthetic ester)
-
Methyl Undecafluorohexanoate
-
Tribometer (e.g., pin-on-disk or four-ball tester)
-
Test specimens (e.g., steel balls and disks)
-
Ultrasonic bath
-
Solvents for cleaning (e.g., heptane, isopropanol)
Procedure:
-
Lubricant Formulation: Prepare a series of lubricant blends by adding varying concentrations of Methyl Undecafluorohexanoate to the base oil.
-
Specimen Cleaning: Thoroughly clean the test specimens in an ultrasonic bath with appropriate solvents to remove any contaminants.
-
Tribological Testing:
-
Mount the cleaned specimens in the tribometer.
-
Apply a specific volume of the test lubricant to the contact area.
-
Conduct the test under controlled conditions of load, speed, and temperature.
-
Continuously record the friction coefficient during the test.
-
-
Wear Analysis: After the test, clean the specimens and measure the wear scar diameter or volume using a microscope or profilometer.
-
Data Analysis: Compare the friction coefficient and wear data for the different lubricant formulations to determine the effect of Methyl Undecafluorohexanoate.
Surfactants and Specialty Chemicals
Methyl Undecafluorohexanoate serves as an intermediate in the synthesis of various fluorosurfactants and other specialty chemicals. Its fluorinated tail provides the unique surface activity characteristic of these compounds.
Biological Effects and Safety Considerations
As a member of the PFAS family, the potential biological effects of Methyl Undecafluorohexanoate are of interest. While specific toxicological data for this compound is limited, studies on related short-chain PFAS have indicated potential for systemic toxicity and neurotoxicity.[2][3] Research has shown that some PFAS can cross the blood-brain barrier and may impact neurotransmission.[4] Therefore, it is crucial to handle Methyl Undecafluorohexanoate with appropriate safety precautions.
Safety Information:
-
GHS Classification: Flammable liquid.
-
Handling: Use in a well-ventilated area, away from heat and open flames. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
Methyl Undecafluorohexanoate (CAS 424-18-0) is a versatile fluorinated compound with a unique set of properties that make it highly valuable in the development of advanced materials. Its primary applications in high-performance coatings and lubricants are driven by its ability to impart hydrophobicity, oleophobicity, and enhanced tribological performance. While its synthesis is achievable through standard esterification techniques, its handling requires adherence to safety protocols due to its flammability and potential, though not fully characterized, biological effects as a PFAS compound. Further research into its specific toxicological profile and the optimization of its use in various formulations will continue to expand its utility in scientific and industrial fields.
References
- 1. This compound [webbook.nist.gov]
- 2. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of Undecafluorohexanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecafluorohexanoic acid methyl ester is a significant fluorinated compound with applications ranging from a building block in the synthesis of specialized polymers and surfactants to a reference standard in environmental and toxicological studies. Its unique properties, imparted by the dense fluorination, make it a molecule of interest in materials science and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to undecafluorohexanoic acid methyl ester, detailing the synthesis of its precursor, undecafluorohexanoic acid (PFHxA), and its subsequent esterification. This document includes detailed experimental protocols, tabulated quantitative data for process comparison, and workflow diagrams to elucidate the synthetic pathways.
Core Synthetic Pathways
The synthesis of undecafluorohexanoic acid methyl ester is primarily a two-stage process:
-
Synthesis of Undecafluorohexanoic Acid (PFHxA) : The perfluorinated carboxylic acid precursor is typically synthesized via two major industrial and laboratory-scale routes.
-
Esterification : The resulting PFHxA is then converted to its methyl ester, commonly through Fischer-Speier esterification.
The overall synthetic workflow is visualized below, outlining the distinct pathways to the final product.
Synthesis of Undecafluorohexanoic Acid (Precursor)
Route A: Electrochemical Fluorination (ECF) of Hexanoyl Chloride
The Simons Process of Electrochemical Fluorination (ECF) is a classic and robust method for producing perfluorinated compounds.[1] It involves the electrolysis of a hydrocarbon precursor, in this case, hexanoyl chloride, in anhydrous hydrogen fluoride (AHF). The process directly replaces all carbon-hydrogen bonds with carbon-fluorine bonds, yielding undecafluorohexanoyl fluoride, which is subsequently hydrolyzed to the desired carboxylic acid.[1]
Quantitative Data for ECF
| Parameter | Value / Condition | Reference |
|---|---|---|
| Precursor | Hexanoyl Chloride (CH₃(CH₂)₄COCl) | [1] |
| Fluorine Source | Anhydrous Hydrogen Fluoride (AHF) | [1] |
| Electrode Material | Nickel Anodes and Cathodes | [1] |
| Precursor Conc. | 5-10% by weight in AHF | [1] |
| Cell Potential | 5 - 6 Volts | [1] |
| Temperature | 0 - 20 °C | [1] |
| Intermediate | Undecafluorohexanoyl Fluoride (CF₃(CF₂)₄COF) | [1] |
| Yield | Variable; subject to byproducts |[1] |
Experimental Protocol: ECF and Hydrolysis
Materials:
-
Hexanoyl chloride (Reagent grade)
-
Anhydrous hydrogen fluoride (High purity)
-
Simons-type electrochemical cell with nickel electrodes
-
Hydrolysis reactor (HF-resistant material, e.g., PTFE)
-
Distillation apparatus
Procedure:
-
Cell Preparation: A Simons-type electrochemical cell equipped with alternating nickel anodes and cathodes is charged with anhydrous hydrogen fluoride (AHF), which serves as both the solvent and fluorine source.[1]
-
Electrolyte Preparation: Hexanoyl chloride is dissolved in the AHF to a concentration of 5-10% by weight.[1]
-
Electrolysis: A direct current is applied, maintaining a cell potential between 5 and 6 volts. The cell temperature is kept between 0 and 20 °C to minimize side reactions. Electrolysis continues until the evolution of hydrogen gas ceases, indicating the completion of fluorination.[1]
-
Product Isolation: The crude product, primarily undecafluorohexanoyl fluoride, is separated from the electrolyte, often via fractional distillation.[1]
-
Hydrolysis: The collected undecafluorohexanoyl fluoride is transferred to an HF-resistant reactor and carefully reacted with water to hydrolyze the acid fluoride to undecafluorohexanoic acid.[1]
-
Purification: The final product is purified by distillation or recrystallization to achieve the desired purity.[1]
Route B: Telomerization followed by Oxidation
This pathway involves the synthesis of a perfluoroalkyl iodide intermediate, such as 1-iodoundecafluorohexane, through a process called telomerization. This intermediate is then oxidized to yield the carboxylic acid. Telomerization reacts a perfluoroalkyl iodide "telogen" (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE) "taxogen" to build a longer perfluorinated chain.[2][3]
Quantitative Data for Telomerization
| Parameter | Value / Condition | Reference |
|---|---|---|
| Telogen | Perfluoroalkyl iodide (e.g., C₂F₅I) | [3] |
| Taxogen | Tetrafluoroethylene (TFE) | [2] |
| Intermediate | 1-Iodoundecafluorohexane (C₅F₁₁I) | [1] |
| Yield | Dependent on specific process and catalyst |[4] |
Experimental Protocol: Telomerization and Oxidation (General)
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
Suitable initiator (e.g., peroxide) or catalyst
-
Oxidizing agent (e.g., fuming sulfuric acid, chromium trioxide)
-
Reaction vessel suitable for pressure reactions
Procedure:
-
Telomerization: A pressure-rated reaction vessel is charged with the telogen (pentafluoroethyl iodide) and an initiator. The vessel is cooled, evacuated, and charged with the taxogen (TFE). The reaction is heated to initiate the free-radical chain reaction, forming a mixture of perfluoroalkyl iodides.
-
Intermediate Purification: The resulting mixture is fractionally distilled to isolate the desired 1-iodoundecafluorohexane (C₅F₁₁I).
-
Oxidation: The purified 1-iodoundecafluorohexane is reacted with a strong oxidizing agent. The reaction cleaves the C-I bond and forms the carboxylic acid functional group.
-
Purification: The final undecafluorohexanoic acid is isolated and purified, typically by distillation or recrystallization.
Esterification of Undecafluorohexanoic Acid
The conversion of undecafluorohexanoic acid to its methyl ester is most commonly achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol. The reaction is an equilibrium process; therefore, using excess alcohol and/or removing the water byproduct drives the reaction toward the ester product.[5][6] The electron-withdrawing nature of the fluoroalkyl chain increases the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.[7]
Quantitative Data for Fischer Esterification
| Parameter | Value / Condition | Reference |
|---|---|---|
| Substrate | Undecafluorohexanoic Acid | - |
| Reagent | Methanol (often used as solvent) | [8] |
| Catalyst | Conc. H₂SO₄, p-TsOH, BF₃ | [6][8] |
| Temperature | Reflux (boiling point of methanol, ~65 °C) | [8] |
| Reaction Time | 1 - 20 hours, depending on scale and catalyst | [8] |
| Workup | Neutralization (e.g., NaHCO₃), Extraction | [9] |
| Yield | Typically high for esterifications (>90%) |[5][8] |
Experimental Protocol: Fischer Esterification
Materials:
-
Undecafluorohexanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate for extraction
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve undecafluorohexanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).[8]
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for a ~500 mg scale reaction) to the solution.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C). Maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS if required.
-
Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.[9] Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).[9]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).[9]
-
Washing: Combine the organic layers and wash sequentially with water and then saturated sodium chloride solution (brine) to remove residual salts and water-soluble impurities.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl undecafluorohexanoate.[9]
-
Purification: The final product can be purified by fractional distillation under reduced pressure if necessary. Product identity and purity should be confirmed by analytical methods such as GC-MS and NMR spectroscopy.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jeol.com [jeol.com]
In Vitro Toxicity of Methyl Perfluorohexanoate: A Technical Guide
Disclaimer: Direct experimental data on the in vitro toxicity of Methyl perfluorohexanoate is not currently available in the public domain. This guide provides an in-depth analysis based on the toxicological profile of its anticipated primary metabolite, Perfluorohexanoic Acid (PFHxA), and related short-chain per- and polyfluoroalkyl substances (PFAS). The information presented herein is intended for researchers, scientists, and drug development professionals to infer the potential toxicological properties of this compound.
Executive Summary
This compound is expected to be readily metabolized to Perfluorohexanoic Acid (PFHxA), a short-chain PFAS. The in vitro toxicological profile of PFHxA suggests a lower order of acute cytotoxicity compared to its longer-chain counterparts like PFOA and PFOS. Key findings indicate that the primary mechanisms of toxicity for short-chain PFAS are related to the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the induction of oxidative stress. Genotoxicity assays for PFHxA have generally been negative. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for the in vitro toxicity of PFHxA and other relevant PFAS. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Perfluorohexanoic Acid (PFHxA) in Liver Cell Lines
| Cell Line | Exposure Time | Assay | Endpoint | Effective Concentration | Reference |
| Human HepG2 | 3 hours | MTT | TC50 | > 800 µM | [1][2] |
| Human HepG2 | 24 hours | MTT | TC50 | > 800 µM | [1][2] |
| Zebrafish Liver | 96 hours | Not Specified | Gross Toxicity | Lower than PFOA | [3] |
| Human HepaRG | 24 hours | WST-1 | Cell Viability | No significant effect up to 400 µM | [4] |
Table 2: Oxidative Stress Induced by Perfluorohexanoic Acid (PFHxA)
| Cell Line | Exposure Time | Assay | Endpoint | Observation | Reference |
| Human HepG2 | 3 hours | DCFH | ROS Production | Lower than longer-chain PFAS | [1][2] |
| Human HepG2 | 24 hours | DCFH | ROS Production | Lower than longer-chain PFAS | [1][2] |
Table 3: Genotoxicity of Perfluorohexanoic Acid (PFHxA)
| Test System | Assay | Metabolic Activation | Result | Reference |
| Human Sperm | Comet Assay | Not Applicable | No significant DNA damage | [5] |
| Human HepG2 | Not Specified | Not Specified | Not genotoxic | [6] |
Table 4: PPARα Activation by Perfluorohexanoic Acid (PFHxA)
| Assay System | Receptor | Endpoint | Observation | Reference |
| Human PPARα Ligand Binding Domain Assay | Human PPARα | EC20, pmaxtop, AUC | Activated PPARα | [7][8] |
| Rat PPARα Ligand Binding Domain Assay | Rat PPARα | EC20, pmaxtop, AUC | Activated PPARα | [7][8] |
Experimental Protocols
Cell Viability Assays (MTT and WST-1)
Objective: To assess the cytotoxic potential of a compound by measuring cellular metabolic activity.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) or HepaRG cells are cultured in appropriate media (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PFHxA, 0-800 µM) and a vehicle control. Cells are then incubated for a specified duration (e.g., 3, 24, or 72 hours).[1][2][4]
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a solvent (e.g., DMSO).[1][2]
-
WST-1 Assay: WST-1 (water-soluble tetrazolium salt) reagent is added to each well, and the plate is incubated. The amount of formazan dye produced is proportional to the number of metabolically active cells.[4]
-
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle control. The TC50 (toxic concentration 50%) value, the concentration that reduces cell viability by 50%, can be calculated from the dose-response curve.
Reactive Oxygen Species (ROS) Assay (DCFH-DA)
Objective: To measure the intracellular production of reactive oxygen species as an indicator of oxidative stress.
Methodology:
-
Cell Culture and Seeding: As described in the cell viability assay protocol.
-
Probe Loading: Cells are pre-incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable non-fluorescent probe.
-
Exposure: The cells are then exposed to various concentrations of the test compound.
-
ROS Detection: Inside the cells, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: The increase in fluorescence intensity is indicative of the level of intracellular ROS production.
Genotoxicity Assessment (Comet Assay)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Exposure: A cell suspension (e.g., human sperm cells) is exposed to the test compound for a defined period.[5]
-
Cell Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
PPARα Activation Assay
Objective: To determine if a compound can activate the PPARα nuclear receptor.
Methodology:
-
Assay Principle: A cell-based reporter gene assay is commonly used. This involves a host cell line (e.g., COS-1) transiently transfected with two plasmids: one expressing the ligand-binding domain of human or rat PPARα fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements.[7][8]
-
Cell Transfection and Exposure: The cells are transfected with the plasmids and then exposed to various concentrations of the test compound.
-
Receptor Activation and Reporter Gene Expression: If the test compound binds to and activates the PPARα ligand-binding domain, the fusion protein will bind to the response elements and drive the expression of the reporter gene.
-
Data Acquisition: The activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Analysis: The fold induction of reporter gene activity relative to the vehicle control is calculated. Dose-response curves are generated to determine parameters such as EC20 (the concentration causing 20% of the maximal response), pmaxtop (the maximum percentage of response relative to a positive control), and the area under the curve (AUC).[7][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway: PPARα Activation by PFHxA
Caption: PPARα activation pathway by Perfluorohexanoic Acid (PFHxA).
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment.
Logical Relationship: Structure-Activity in PFAS Cytotoxicity
Caption: Structure-activity relationship for PFAS-induced in vitro toxicity.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl perfluorohexanoate solubility in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl Perfluorohexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document also furnishes a detailed experimental protocol for determining the precise solubility of this compound. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who handle and formulate with fluorinated compounds.
Introduction to this compound
This compound is a fluorinated ester with the chemical formula C₇H₃F₁₁O₂. Its highly fluorinated nature significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including reaction chemistry, purification processes, and the formulation of drug delivery systems. While qualitative descriptions of its solubility are available, precise quantitative measurements are essential for reproducible and optimized experimental design.
Solubility of this compound: Qualitative Overview
Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information. It is important to note that terms like "slightly soluble" and "sparingly soluble" are not standardized and can vary between sources.
| Solvent | CAS Number | Solubility Description | Citation |
| Chloroform | 67-66-3 | Sparingly Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [1][2] |
| Methanol | 67-56-1 | Slightly Soluble | [1][2] |
| Water | 7732-18-5 | Insoluble | [3] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, which is considered a reliable technique for determining the thermodynamic solubility of a compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 10 mL)
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility, but enough solid should be present to ensure that a saturated solution is formed and that some undissolved solid remains at equilibrium.
-
Accurately record the mass of this compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a specified time (e.g., 10-15 minutes at 3000 rpm).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Accurately weigh the filtered aliquot.
-
Perform a precise serial dilution of the filtered aliquot with the same organic solvent into a volumetric flask to bring the concentration into the working range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., GC-MS or HPLC).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Methodological & Application
Application Note: Analysis of Methyl Perfluorohexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the analysis of methyl perfluorohexanoate, a volatile per- and polyfluoroalkyl substance (PFAS), using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals of significant concern due to their persistence, bioaccumulation, and potential adverse health effects. This compound is the methyl ester of perfluorohexanoic acid (PFHxA) and is a volatile compound that can be present in environmental samples and consumer products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.[1] This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various matrices.
Experimental Protocol
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.
1.1. Liquid Samples (e.g., Water)
-
Liquid-Liquid Extraction (LLE):
-
To a 100 mL water sample, add a suitable internal standard (e.g., a mass-labeled analog of the analyte).
-
Add 10 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Carefully collect the organic layer.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.
-
Load the water sample (spiked with an internal standard) onto the cartridge.
-
Wash the cartridge with a mild solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Concentrate the eluate to a final volume of 1 mL.
-
1.2. Solid Samples (e.g., Soil, Consumer Products)
-
Homogenize the solid sample.
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add an internal standard.
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 5 minutes and sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant and concentrate to a final volume of 1 mL.
Derivatization (if starting from Perfluorohexanoic Acid)
If the target analyte is perfluorohexanoic acid (PFHxA), it must be derivatized to its methyl ester, this compound, to increase its volatility for GC-MS analysis.
-
To the dried sample extract, add 1 mL of a derivatizing agent such as 14% boron trifluoride in methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and collect the upper hexane layer containing the this compound.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of a this compound standard. Likely ions include the molecular ion and characteristic fragment ions. |
Data Presentation
Quantitative Data Summary
The following table summarizes the key analytical parameters for this compound. Note that these values are illustrative and should be determined experimentally during method validation.
| Parameter | Value |
| Analyte | This compound |
| Chemical Formula | C₇H₃F₁₁O₂ |
| Molecular Weight | 328.08 g/mol |
| Retention Time (approx.) | To be determined experimentally |
| Quantification Ions (m/z) | |
| Primary Ion (Quantifier) | To be determined |
| Secondary Ions (Qualifiers) | To be determined |
| Method Performance | |
| Limit of Detection (LOD) | To be determined (e.g., ng/L or pg/µL) |
| Limit of Quantification (LOQ) | To be determined (e.g., ng/L or pg/µL) |
| Linearity (R²) | > 0.995 |
Mass Spectrum
A representative electron ionization (EI) mass spectrum of this compound should be acquired from a pure standard. The fragmentation pattern is expected to show a molecular ion peak (m/z 328) and characteristic fragment ions resulting from the loss of the methoxy group (-OCH₃, m/z 297) and cleavage of the perfluorinated carbon chain.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the analysis of this compound by GC-MS. The methodology includes sample preparation, optional derivatization, and instrument parameters. Adherence to this protocol, with appropriate optimization and validation, will enable researchers and scientists to accurately identify and quantify this compound in various samples. The provided workflow diagram and data tables serve as a convenient reference for laboratory implementation.
References
Application Note: Quantification of Methyl Perfluorohexanoate in Water Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Methyl perfluorohexanoate in various water matrices using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers and scientists engaged in environmental monitoring and risk assessment. Representative performance data, including linearity, limit of quantification, and recovery, are presented to demonstrate the method's reliability.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals of environmental concern due to their persistence, bioaccumulative potential, and potential adverse health effects. This compound (C₇H₃F₁₁O₂) is a methyl ester derivative of Perfluorohexanoic Acid (PFHxA) and belongs to this class of emerging contaminants. Accurate and sensitive quantification in environmental samples, particularly water, is crucial for assessing human and ecological exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard technique for analyzing PFAS due to its high selectivity and sensitivity.[1] This note describes a complete workflow for the analysis of this compound, from sample collection to final quantification.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
A Weak Anion Exchange (WAX) SPE cartridge is used to extract and concentrate the analyte from water samples.[2][3]
Materials:
-
Water Sample (250 mL)
-
Glacial Acetic Acid
-
Methanol (LC-MS Grade)
-
Ammonium Hydroxide (NH₄OH)
-
Reagent Water (PFAS-free)
-
Weak Anion Exchange (WAX) SPE Cartridges (e.g., 150 mg, 6 mL)
-
Nitrogen Evaporation System
Procedure:
-
Sample pH Adjustment: Adjust the pH of the 250 mL water sample to approximately 2 by adding 2.5 mL of glacial acetic acid.[4]
-
Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard.
-
Cartridge Conditioning:
-
Wash the WAX SPE cartridge with 5 mL of 5% NH₄OH in methanol.
-
Wash with 5 mL of methanol.
-
Wash with 5 mL of reagent water.
-
Equilibrate with 5 mL of 1% acetic acid in reagent water. Do not allow the cartridge to go dry.[4]
-
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3][4]
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under a high vacuum or with nitrogen for 5-10 minutes.[2]
-
Elution: Elute the analyte from the cartridge by passing two 5 mL aliquots of 2% ammonium hydroxide in methanol through the cartridge.[2] Collect the eluate.
-
Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 55-60 °C.[2] Reconstitute the residue in 1 mL of 80:20 methanol/water for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source is used. To mitigate background PFAS contamination originating from the HPLC system, a delay column is installed between the solvent mixer and the injector.[5]
Hypothesized Ionization: In negative ion electrospray mode, esters of perfluoroalkyl carboxylic acids may not form stable [M-H]⁻ ions. It is hypothesized that this compound (MW: 328.08 g/mol ) undergoes the loss of its methyl group in the ion source to form the perfluorohexanoate anion ([M-CH₃]⁻), which has the same mass-to-charge ratio as deprotonated Perfluorohexanoic Acid (PFHxA). This ion (m/z 313) is selected as the precursor ion.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Analytical Column | C18 Column (e.g., 3.0 mm x 50 mm, 1.8 µm)[5] |
| Delay Column | C18 Column (e.g., 4.6 mm x 50 mm, 3.5 µm)[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | 5 mM Ammonium Acetate in 95:5 Methanol/Water[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C |
| Gradient Program | 10% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 5 min[4] |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 350 °C |
| Gas Flow (Nitrogen) | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte: this compound (as [M-CH₃]⁻) | |
| Precursor Ion (m/z) | 313.0 |
| Product Ion (Quantifier) | 269.0 |
| Collision Energy (V) | 10 |
| Product Ion (Qualifier) | 119.0 |
| Collision Energy (V) | 20 |
(Note: Collision energies are instrument-dependent and require optimization.)
Results and Data Presentation
The following tables present representative quantitative data based on typical performance for short-chain PFAS analysis.[1][6][7]
Table 3: Method Validation Data
| Parameter | Result |
| Calibration Range | 0.5 - 200 ng/L |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/L |
| Limit of Quantification (LOQ) | 0.5 ng/L |
| Intra-day Precision (% RSD, n=6) | < 10% |
| Inter-day Precision (% RSD, n=18) | < 15% |
Table 4: Recovery Data in Spiked Water Samples
| Matrix | Spike Level (ng/L) | Mean Recovery (%) | RSD (%) (n=6) |
| Reagent Water | 4.0 | 98 | 5.2 |
| Drinking Water | 4.0 | 95 | 7.8 |
| Surface Water | 4.0 | 91 | 9.5 |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of this compound in water samples. The described Solid-Phase Extraction protocol allows for effective pre-concentration and cleanup of the analyte from complex matrices. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection, achieving quantification limits in the low ng/L range, making it suitable for environmental monitoring and regulatory compliance testing.
References
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Methyl Perfluorohexanoate from Soil Matrix
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been associated with various health risks. Methyl perfluorohexanoate, a methyl ester of perfluorohexanoic acid (PFHxA), belongs to this class of compounds. Due to their widespread use and persistence, there is a critical need for robust and reliable analytical methods to determine their presence and concentration in complex environmental matrices like soil.[1][2][3]
These application notes provide detailed protocols for the extraction of PFAS, including compounds structurally similar to this compound, from soil samples. The methodologies described are based on established techniques for a broad range of PFAS and are intended for use by researchers, scientists, and professionals in environmental science and drug development. The primary analytical techniques for PFAS detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS), which offer high sensitivity and specificity.[4][5]
While specific recovery data for this compound is not extensively documented, the methods presented here—Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE), and QuEChERS—are widely accepted for PFAS analysis and can be adapted and optimized for this specific compound.[1][6][7]
Method 1: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for sample cleanup and concentration prior to LC-MS/MS analysis of PFAS in soil.[8] Weak anion exchange (WAX) cartridges are particularly effective as they can extract a wide range of PFAS, including both short and long-chain compounds, with good recovery rates.[6]
Experimental Protocol
-
Sample Preparation and Extraction:
-
Homogenize and air-dry the soil sample. Sieve to remove large debris.
-
Weigh 2-5 grams of the homogenized soil into a polypropylene centrifuge tube.
-
Add internal standards to the sample and allow it to equilibrate.
-
Add 10 mL of extraction solvent (e.g., 80:20 methanol/acetonitrile or a basic methanol solution like 0.1% NH₄OH in methanol).
-
Vortex the sample for 30 seconds, sonicate for 15 minutes in a water bath, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean polypropylene tube.
-
Repeat the extraction process two more times, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL using a nitrogen evaporator.
-
Add 10 mL of reagent water to the concentrated extract.
-
-
SPE Cleanup:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 15 mL of methanol followed by 20 mL of reagent water.[9] Do not let the cartridge go dry.
-
Load the diluted sample extract onto the conditioned SPE cartridge at a flow rate of 1-2 drops per second.
-
Wash the cartridge with 10 mL of a wash solution (e.g., 25 mM acetate buffer) to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the PFAS analytes with 10 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by LC-MS/MS.
-
Workflow Diagram
Method 2: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
PLE, also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions of analytes from solid matrices.[10] This method has demonstrated excellent recoveries for a wide range of PFAS, including those that are difficult to extract using traditional methods.[1][3]
Experimental Protocol
-
Sample Preparation:
-
PLE/ASE Extraction:
-
Place the extraction cell into the automated PLE/ASE system.
-
Set the extraction parameters. A typical method would be:
-
The system will automatically perform the extraction, collecting the extract in a vial. The typical final volume is around 40 mL.[11]
-
-
Post-Extraction Cleanup (Optional but Recommended):
-
The collected extract can be cleaned up using SPE as described in Method 1 to remove matrix interferences before LC-MS/MS analysis.
-
Alternatively, for less complex matrices, a simple dilution may be sufficient.
-
Workflow Diagram
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and simplicity and has been successfully adapted for PFAS analysis in various matrices, including soil.[7][12]
Experimental Protocol
-
Extraction:
-
Weigh 5-10 grams of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add internal standards.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The exact salt composition can be optimized based on the soil type.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes. The sample will separate into an upper acetonitrile layer (containing the analytes) and a lower water/solid layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols. C18 is also commonly used.[7]
-
Note: GCB can retain some long-chain PFAS, so its use should be carefully evaluated.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the cleaned supernatant and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 95:5 methanol/water) to a final volume of 1 mL.
-
The sample is now ready for LC-MS/MS analysis.
-
Workflow Diagram
Data Presentation: Quantitative Recovery of PFAS from Soil
The following tables summarize representative recovery data for various PFAS from soil using different extraction techniques. This data is intended to provide a general indication of method performance. Since specific data for this compound is limited, data for PFHxA (the corresponding carboxylic acid) and other PFAS are presented as surrogates. Acceptable recovery limits are often considered to be within 40-150%.[13]
Table 1: Recovery Data using Automated Solvent Extraction (e.g., EDGE, ASE/PLE)
| Compound | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) |
| Perfluorohexanoic acid (PFHxA) | 2.50 ng/g | 102 | 5.8 |
| Perfluorooctanoic acid (PFOA) | 2.50 ng/g | 105 | 5.8 |
| Perfluorohexanesulfonic acid (PFHxS) | 2.50 ng/g | 101 | 7.6 |
| Perfluorooctanesulfonic acid (PFOS) | 2.50 ng/g | 103 | 2.9 |
| 6:2 Fluorotelomer sulfonate (6:2 FTS) | 2.50 ng/g | 101 | 2.9 |
Data adapted from application notes demonstrating automated extraction systems following principles of EPA Method 1633.[13][14][15]
Table 2: Comparison of Extraction Methods for Select PFAS
| Compound | Extraction Method | Average Recovery (%) | Notes |
| PFHxA | Ultrasound-Assisted Extraction (UAE) | ~95% | UAE proved to be a very efficient method.[16] |
| PFOA | Pressurized Liquid Extraction (PLE) | >100% | PLE was most efficient for C8 substances.[16] |
| PFOS | Pressurized Liquid Extraction (PLE) | >100% | Showed higher dependence on temperature.[16] |
| PFOA | Micro Ball Milling (BM) | ~70% | Showed high repeatability but lower efficiency for PFOA.[16] |
This table presents a comparative evaluation of different extraction principles. Absolute recovery can vary significantly based on soil type and specific method parameters.[16]
Conclusion
The extraction of this compound and other PFAS from soil matrices can be effectively achieved using several well-established techniques, including Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE/ASE), and QuEChERS. Each method offers distinct advantages in terms of automation, sample throughput, and efficiency. The choice of method will depend on laboratory resources, desired sample throughput, and the specific data quality objectives of the study. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate their own methods for the analysis of these environmentally significant compounds. Subsequent analysis by LC-MS/MS is essential for achieving the low detection limits required for environmental monitoring.[6]
References
- 1. Extraction and analysis of poly- and perfluoroalkyl substances (PFAS) from soil | Separation Science [sepscience.com]
- 2. apps.nelac-institute.org [apps.nelac-institute.org]
- 3. PFAS Extraction from Soil Using Automation for Improved Results [thermofisher.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid Phase Extraction (SPE) for PFAS Soil Testing | Agilent [agilent.com]
- 7. Portico [access.portico.org]
- 8. agilent.com [agilent.com]
- 9. scispec.co.th [scispec.co.th]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. fms-inc.com [fms-inc.com]
- 12. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices | ORNL [ornl.gov]
- 13. cem.de [cem.de]
- 14. kohan.com.tw [kohan.com.tw]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. diva-portal.org [diva-portal.org]
Application Note: The Role and Use of Internal Standards in PFAS Analysis
Topic: Best Practices for Internal Standard Selection in Per- and Polyfluoroalkyl Substances (PFAS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of per- and polyfluoroalkyl substances (PFAS) in various matrices is critical for environmental monitoring, human health risk assessment, and regulatory compliance. Due to the complexity of sample matrices and the potential for analyte loss during sample preparation and analysis, the use of internal standards is essential for robust and reliable quantification. This application note clarifies the industry-standard approach to internal standards in PFAS analysis and addresses the suitability of compounds such as methyl perfluorohexanoate.
Insuitability of this compound as an Internal Standard
Current validated methods and scientific literature do not support the use of this compound as an internal standard for PFAS analysis. The primary reasons for its unsuitability include:
-
Chemical and Physical Dissimilarity: this compound is a methyl ester, whereas the vast majority of targeted PFAS are perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). These different functional groups lead to significant differences in chemical and physical properties, including solubility, polarity, and chromatographic retention time. An internal standard must closely mimic the behavior of the analyte to accurately correct for variations.
-
Potential for Hydrolysis: Ester compounds can be susceptible to hydrolysis back to the parent carboxylic acid, especially under certain pH conditions that may be encountered during sample extraction and preparation. This instability would compromise the accuracy of the quantification.
-
Lack of Commercial Availability as a Certified Standard: this compound is not offered by major chemical standard suppliers as a certified internal standard for PFAS analysis, reflecting its non-use in standard methodologies.
The Gold Standard: Isotopically Labeled Internal Standards
The universally accepted and recommended approach for PFAS analysis is the use of isotopically labeled analogs of the target analytes as internal standards.[1][2][3][4] These are compounds in which one or more atoms (typically carbon) have been replaced with their heavier isotopes (e.g., ¹³C).
Advantages of Isotopically Labeled Standards:
-
Identical Physicochemical Properties: Isotopically labeled standards have nearly identical chemical and physical properties to their native counterparts.[4] This ensures they behave similarly during all stages of the analytical process, including extraction, cleanup (e.g., solid-phase extraction), and chromatographic separation.[1][2]
-
Accurate Correction for Matrix Effects: Matrix components can enhance or suppress the ionization of target analytes in the mass spectrometer source. Since the isotopically labeled standard co-elutes with the native analyte and experiences the same matrix effects, it provides a highly accurate means of correction.[4]
-
Correction for Analyte Loss: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the isotopically labeled internal standard, allowing for accurate recovery correction.[5]
In methodologies like U.S. EPA Method 1633, two types of isotopically labeled standards are used:
-
Extracted Internal Standards (EIS): Also known as surrogates, these are added to the sample before any preparation steps. They are used to quantify the native PFAS analytes and correct for losses during the entire sample preparation and analysis process.[3]
-
Non-Extracted Internal Standards (NIS): Also known as injection internal standards, these are added to the sample extract just before instrumental analysis. They are used to monitor the recovery of the EIS and assess the performance of the analytical instrument.[3][6]
Protocol: PFAS Analysis in Aqueous Samples using Isotope Dilution Method (Based on EPA 1633 Principles)
This protocol provides a general workflow for the analysis of 40 PFAS compounds in aqueous samples, such as groundwater and surface water, employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.[1][2]
1. Reagents and Standards
-
Reagents: HPLC-grade methanol, reagent water, ammonium hydroxide, formic acid, and acetic acid. All reagents should be verified to be free of PFAS contamination.
-
Analytical Standards: Certified standard solutions of native PFAS analytes.
-
Extracted Internal Standard (EIS) Spiking Solution: A solution containing the isotopically labeled EIS compounds (e.g., ¹³C₄-PFBA, ¹³C₂-PFHxA, ¹³C₈-PFOA, ¹³C₈-PFOS).
-
Non-Extracted Internal Standard (NIS) Spiking Solution: A solution containing the isotopically labeled NIS compounds.
2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Fortification: To a 500 mL water sample, add a known volume of the EIS spiking solution.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a buffered water solution to remove interferences.
-
Elution: Elute the trapped PFAS analytes from the SPE cartridge using a small volume of basic methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Fortification with NIS: Add a known volume of the NIS spiking solution to the final extract.
3. Instrumental Analysis: LC-MS/MS
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 or similar column suitable for PFAS analysis.
-
Mobile Phases:
-
Mobile Phase A: Ammonium acetate in water.
-
Mobile Phase B: Ammonium acetate in methanol or acetonitrile.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Data Acquisition: Monitor at least two MRM transitions for each analyte and internal standard for quantification and confirmation.
4. Quality Control
-
Method Blanks: Analyze a reagent water sample with each batch to check for contamination.
-
Laboratory Control Samples (LCS): Analyze a spiked reagent water sample to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Analyze spiked environmental samples to evaluate matrix effects and method precision.
-
Internal Standard Recoveries: Monitor the recoveries of EIS to ensure they are within the acceptable range (typically 50-150%, but method-specific).[5]
Data Presentation
The following tables summarize the commonly used isotopically labeled internal standards in EPA Method 1633 and their typical recovery performance.
Table 1: Commonly Used Extracted Internal Standards (EIS) in PFAS Analysis
| Extracted Internal Standard (EIS) | Abbreviation | Used for Quantifying |
|---|---|---|
| ¹³C₄-Perfluorobutanoic acid | ¹³C₄-PFBA | PFBA |
| ¹³C₅-Perfluoropentanoic acid | ¹³C₅-PFPeA | PFPeA |
| ¹³C₂-Perfluorohexanoic acid | ¹³C₂-PFHxA | PFHxA |
| ¹³C₄-Perfluorooctanoic acid | ¹³C₄-PFOA | PFOA |
| ¹³C₅-Perfluorononanoic acid | ¹³C₅-PFNA | PFNA |
| ¹³C₂-Perfluorodecanoic acid | ¹³C₂-PFDA | PFDA |
| ¹³C₂-Perfluorododecanoic acid | ¹³C₂-PFDoA | PFDoA |
| ¹⁸O₂-Perfluorohexanesulfonic acid | ¹⁸O₂-PFHxS | PFHxS |
| ¹³C₄-Perfluorooctanesulfonic acid | ¹³C₄-PFOS | PFOS |
| d₃-N-methylperfluorooctanesulfonamidoacetic acid | d₃-N-MeFOSAA | N-MeFOSAA |
| d₅-N-ethylperfluorooctanesulfonamidoacetic acid | d₅-N-EtFOSAA | N-EtFOSAA |
Table 2: Typical Recovery Ranges for Extracted Internal Standards (EIS) in Aqueous Samples (Single-Laboratory Validation Data from EPA Method 1633) [1]
| EIS Compound | Minimum % Recovery | Maximum % Recovery | Average % Recovery | Relative Standard Deviation (%) |
|---|---|---|---|---|
| ¹³C₄-PFBA | 9 | 97 | 68 | 29 |
| ¹³C₂-PFHxA | 51 | 114 | 93 | 16 |
| ¹³C₄-PFOA | 62 | 115 | 98 | 13 |
| ¹³C₅-PFNA | 64 | 114 | 99 | 12 |
| ¹³C₂-PFDA | 63 | 113 | 99 | 12 |
| ¹³C₂-PFDoA | 59 | 113 | 97 | 13 |
| ¹⁸O₂-PFHxS | 55 | 112 | 93 | 14 |
| ¹³C₄-PFOS | 54 | 112 | 96 | 14 |
Mandatory Visualizations
Caption: Experimental workflow for PFAS analysis in aqueous samples.
Caption: Logical relationship of internal standards in PFAS quantification.
References
Application Notes and Protocols for the Derivatization of Perfluorohexanoic Acid to Methyl Perfluorohexanoate for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to potential adverse health effects. Perfluorohexanoic acid (PFHxA), a member of the perfluoroalkyl carboxylic acid (PFCA) family, is of increasing concern. Due to the low volatility of PFCAs, derivatization is a crucial step for their analysis by gas chromatography (GC).[1][2] This document provides detailed application notes and protocols for the derivatization of PFHxA to its more volatile methyl ester, methyl perfluorohexanoate, enabling sensitive and reliable quantification by GC-Mass Spectrometry (GC-MS).
The primary method discussed is the acid-catalyzed esterification of PFHxA with methanol. This approach is a well-established technique for converting carboxylic acids into their corresponding esters, which are more amenable to GC analysis.[3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Perfluorohexanoic Acid from Aqueous Samples
This protocol is adapted from a method for the extraction and cleanup of PFCAs from water samples using weak anion exchange (WAX) cartridges.[1]
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 60 mg, 3 cc)
-
Methanol (0.1% NH₄OH solution)
-
Methanol (HPLC grade)
-
Distilled water
-
Aqueous sample containing Perfluorohexanoic Acid (PFHxA)
-
Nitrogen gas for evaporation
Procedure:
-
Cartridge Conditioning:
-
Condition the WAX SPE cartridge by passing the following solutions sequentially:
-
6 mL of 0.1% NH₄OH in methanol
-
6 mL of methanol
-
6 mL of distilled water
-
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 100–150 mL/h.
-
-
Washing:
-
Wash the cartridge to remove interfering substances. (Specific washing solvents may need to be optimized depending on the sample matrix).
-
-
Elution:
-
Elute the retained PFHxA from the cartridge using an appropriate solvent (e.g., methanol with 0.1% NH₄OH).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
-
Derivatization: Acid-Catalyzed Esterification to this compound
This protocol describes the conversion of the extracted PFHxA to this compound.[3]
Materials:
-
Dried PFHxA extract
-
Methanol (anhydrous, HPLC grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
n-Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Orbital shaker
-
Nitrogen gas for evaporation
Procedure:
-
Reagent Preparation:
-
Prepare a 5% (v/v) solution of concentrated H₂SO₄ in methanol.
-
-
Reaction:
-
Reconstitute the dried PFHxA extract in 1 mL of methanol.
-
Add the 5% H₂SO₄ in methanol solution to the vial.
-
Seal the vial and shake the mixture at room temperature overnight on an orbital shaker.
-
-
Extraction of this compound:
-
After the reaction is complete, add 2 mL of n-hexane and 0.5 mL of water to the reaction mixture and vortex.
-
Allow the layers to separate and collect the upper organic (n-hexane) layer.
-
Repeat the extraction of the aqueous layer with another 2 mL of n-hexane.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with 0.5 mL of water to remove any residual acid.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract.
-
-
Final Concentration:
-
Concentrate the final extract to the desired volume (e.g., 1 mL) under a gentle stream of nitrogen before GC-MS analysis.[3]
-
GC-MS Analysis of this compound
The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: e.g., Agilent DB-FFAP (30 m × 0.25 mm, 0.25 μm film) or similar[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[4]
GC Conditions (Example): [3]
-
Injector Temperature: 220 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 8 min
-
Ramp 1: 5 °C/min to 130 °C
-
Ramp 2: 30 °C/min to 220 °C, hold for 5 min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Transfer Line Temperature: 290 °C[4]
-
Ion Source Temperature: 250 °C[4]
Data Presentation
The following table summarizes quantitative data for the analysis of various PFCAs using derivatization followed by GC-based methods. This data can be used as a reference for the expected performance of the this compound derivatization method.
| Analyte | Derivatization Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| C4-C12 PFCAs | Amidation with 2,4-difluoroaniline | Surface Water | LOD: 1.14–6.32 μg/L | 57-117 | [1] |
| C2–C14 PFCAs | Derivatization with diphenyl diazomethane | Aqueous | MDL: 0.06–14.6 pg/mL | 83-130 | [5] |
| PFOA | Methylation with (trimethylsilyl)diazomethane | Baby Foods | - | 90.6-119.8 | [6] |
| C6-C12 PFCAs | Esterification with isobutyl chloroformate | Acetonitrile | - | - | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to the analysis of this compound by GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Methyl Perfluorohexanoate from Environmental Samples
AN-SPE-PFAS-001
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulation, and potential adverse health effects.[1] Methyl perfluorohexanoate, a derivative of perfluorohexanoic acid (PFHxA), is a member of this large family. Accurate and reliable quantification of PFAS, including their neutral forms like methyl esters, in environmental matrices such as water and soil is crucial for monitoring and risk assessment. Solid-phase extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of PFAS from complex environmental samples prior to instrumental analysis, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This application note provides a detailed protocol for the solid-phase extraction of this compound from water and soil samples. The methodology is based on established protocols for PFAS analysis, such as U.S. EPA Method 1633, which utilizes weak anion exchange (WAX) SPE for the extraction of a broad range of PFAS.[2][4][5] While WAX cartridges are primarily designed for anionic PFAS, they can also retain neutral compounds to some extent. Special consideration is given to the handling of neutral and potentially volatile compounds like this compound during the extraction and concentration steps.
Materials and Reagents
-
SPE Cartridges: Weak anion exchange (WAX) cartridges (e.g., 150 mg, 6 mL) are commonly used.[6] Some methods may utilize a combination of WAX and graphitized carbon black (GCB) for enhanced cleanup.[2]
-
Solvents (LC-MS grade or equivalent):
-
Methanol
-
Methanol with 1% ammonium hydroxide
-
Reagent Water (PFAS-free)
-
Formic acid
-
-
Internal Standards: Isotopically labeled standards corresponding to the target analytes should be used for accurate quantification by isotope dilution.[4][5]
-
Sample Containers: Polypropylene tubes and containers are recommended to minimize PFAS contamination.
-
Analytical Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is required for the analysis of the final extracts.[2][7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Water Samples
This protocol is adapted from general procedures for PFAS analysis in aqueous samples.[1][8][9]
-
Sample Preparation:
-
Allow water samples to reach room temperature.
-
For a 500 mL water sample, add the appropriate amount of isotopically labeled internal standards.
-
Thoroughly mix the sample.
-
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge with 15 mL of methanol containing 1% ammonium hydroxide.
-
Follow with a rinse of 15 mL of methanol.
-
Equilibrate the cartridge with 15 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 15 mL of reagent water to remove any interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two 4 mL aliquots of methanol containing 1% ammonium hydroxide.
-
Collect the eluate in a clean polypropylene tube.
-
-
Extract Concentration and Reconstitution:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. Caution: To prevent the loss of volatile neutral compounds like this compound, it is crucial to perform this step slowly and avoid complete dryness.[4][5]
-
Add the non-extracted internal standard.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Soil Samples
This protocol is a generalized procedure based on methods for solid sample matrices.[2][10][11]
-
Sample Preparation and Extraction:
-
Accurately weigh 5 grams of the homogenized soil sample into a 50 mL polypropylene tube.
-
Add the appropriate amount of isotopically labeled internal standards.
-
Add 10 mL of basic methanol (e.g., methanol with 0.1% ammonium hydroxide) to the tube.
-
Vortex the sample for 1 minute and then shake mechanically for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cleanup:
-
Condition a WAX SPE cartridge as described in Protocol 1 (Step 2).
-
Dilute the supernatant from the soil extraction with reagent water to a total volume of 50 mL.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 15 mL of reagent water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with two 4 mL aliquots of methanol containing 1% ammonium hydroxide.
-
Collect the eluate in a clean polypropylene tube.
-
-
Extract Concentration and Reconstitution:
Data Presentation
The following tables summarize typical performance data for the analysis of PFAS, including PFHxA, using SPE and LC-MS/MS. While specific data for this compound is not explicitly available in the provided search results, the data for PFHxA can serve as a relevant reference.
Table 1: Method Detection Limits (MDLs) and Limits of Quantitation (LOQs) for PFAS in Water
| Compound | MDL (ng/L) | LOQ (ng/L) | Reference |
| PFHxA | 0.4 | 2.0 | [12] |
| Other PFAS | 0.2 - 5.0 | 1 - 20 | [13] |
Table 2: Recovery Rates for PFAS in Spiked Water and Soil Samples
| Matrix | Compound | Spike Level | Average Recovery (%) | RSD (%) | Reference |
| Surface Water | 13 PFAS | 100 ng/L | 86 - 111 | < 18 | [3] |
| Soil | Mean EIS Recovery | - | 81 | 2.8 | [2] |
| Drinking Water | Various PFAS | 2, 40, 70 ng/L | 96 - 115 | < 10 | [8] |
Note: Recovery and detection limits are method and matrix-dependent and should be determined by each laboratory.
Visualizations
Experimental Workflow for Solid-Phase Extraction of this compound
References
- 1. promochrom.com [promochrom.com]
- 2. waters.com [waters.com]
- 3. Micro solid-phase extraction for the analysis of per- and polyfluoroalkyl substances in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. sciex.com [sciex.com]
- 9. Simplified SPE for PFAS Analysis of Non-Potable Waters [restek.com]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Methyl Perfluorohexanoate in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical method for the determination of methyl perfluorohexanoate in various biological tissues. The protocol is based on established methodologies for the analysis of per- and polyfluoroalkyl substances (PFAS), with a focus on techniques applicable to short-chain and volatile compounds.
Introduction
This compound is a derivative of perfluorohexanoic acid (PFHxA), a short-chain perfluoroalkyl substance (PFAS). Due to the widespread use and persistence of PFAS, there is a growing need for robust and sensitive analytical methods to quantify these compounds in biological matrices. This application note details a comprehensive workflow for the extraction, cleanup, and quantification of this compound in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
The accurate quantification of this compound is crucial for toxicological studies, bioaccumulation assessments, and understanding its metabolic fate. The methodologies presented here are designed to provide high sensitivity and selectivity for reliable results in complex biological samples.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
A robust sample preparation protocol is critical for the accurate analysis of PFAS in complex biological matrices.[1] The following protocol is a composite of best practices for PFAS extraction from tissues, emphasizing methods that yield high recovery rates.[2][3]
Materials and Reagents:
-
Methanol (LC-MS grade)[2]
-
Methyl-tert-butyl ether (MTBE; GC-MS grade)[2]
-
Acetonitrile (hypergrade)[2]
-
Ammonium acetate[2]
-
Milli-Q or equivalent high-purity water[2]
-
ENVI-Carb Solid-Phase Extraction (SPE) cartridges[2]
-
Oasis WAX SPE cartridges[2]
-
Internal standards (e.g., isotopically labeled PFHxA)
Protocol:
-
Homogenization: Weigh approximately 0.5 g of the tissue sample and homogenize it.
-
Solvent Extraction (Methanol):
-
Solid-Phase Extraction (SPE) Cleanup:
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.
Instrumental Analysis: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of a wide range of PFAS compounds.[5]
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.[6]
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.[2]
-
Mobile Phase A: 2 mM ammonium acetate in water/methanol (95:5)[2]
-
Mobile Phase B: 2 mM ammonium acetate in methanol[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 35 °C[2]
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for acidic PFAS. For this compound, optimization of both positive and negative modes is recommended.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and internal standards must be determined and optimized.
Instrumental Analysis: GC-MS
GC-MS is a suitable alternative for the analysis of more volatile PFAS compounds like this compound.[7]
Instrumentation:
-
Gas Chromatograph: A system equipped with a suitable capillary column.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
GC Conditions:
-
Column: A mid-polarity column is often suitable.
-
Carrier Gas: Helium
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.
MS Conditions:
-
Ionization Mode: Electron ionization (EI) or chemical ionization (CI) can be used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Data Presentation
The following tables summarize quantitative data for the analysis of perfluorohexanoic acid (PFHxA), a close structural analog of this compound. This data provides a reasonable expectation of the performance of the described methods for this compound.
Table 1: Recovery of PFHxA using Different Extraction Solvents from Liver Tissue [2]
| Extraction Solvent | Average Recovery (%) |
| Methanol | 86.6 - 114.4 |
| Methanol/NaOH | 55.7 - 96.9 |
| Methanol/Formic Acid | 4.4 - 62.6 |
| MTBE/TBA | 56.7 - 88.3 |
Table 2: Method Detection and Quantification Limits for PFAS in Biological Matrices
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| PFHxA | Human Plasma | - | 0.009 - 0.245 | [8] |
Table 3: Linearity of PFAS Analysis
Note: Linearity is typically assessed by the coefficient of determination (R²).
| Analyte | Concentration Range | R² | Reference |
| PFHxA | Varies by study | >0.99 | [8] |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound in biological tissues.
Caption: Logical relationships between sample preparation choices and analytical outcomes.
References
- 1. organomation.com [organomation.com]
- 2. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for Environmental Monitoring of Methyl Perfluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. Methyl perfluorohexanoate, a methyl ester of a short-chain perfluorocarboxylic acid (PFCA), is a member of this extensive family. Due to its potential volatility and mobility, monitoring its presence in various environmental matrices is crucial for understanding its fate, transport, and potential for human and ecological exposure.[1] These application notes provide a detailed protocol for the determination of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds.
Environmental Fate and Transport
Short-chain PFAAs and their precursors, including esters like this compound, are characterized by their high mobility in the environment.[1] Their high water solubility and low adsorption potential contribute to their transport over long distances.[1] While long-chain PFAS can be removed from water with activated carbon filters, this method is less effective for short-chain compounds.[1] Volatile precursors can be transported through the atmosphere and subsequently degrade to form more persistent PFAAs.[1] Understanding the environmental behavior of this compound is essential for assessing its potential impact on ecosystems and human health.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
While Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed for the analysis of many PFAS, GC-MS is a highly suitable alternative for volatile and semi-volatile PFAS like this compound. This method often involves a derivatization step to convert non-volatile PFCAs into their more volatile ester forms, but for the direct analysis of this compound, this step is not necessary. The protocol outlined below is for the direct analysis of this compound and can be adapted for the analysis of other short-chain PFAS esters.
Experimental Workflow
The following diagram illustrates the general workflow for the environmental monitoring of this compound.
Caption: Experimental workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical method performance data for the analysis of short-chain PFAS, which can be considered indicative for this compound analysis. Actual performance should be verified in the laboratory.
| Parameter | Water | Soil/Sediment | Air |
| Method Detection Limit (MDL) | 0.1 - 1.0 ng/L | 0.05 - 0.5 µg/kg | 1 - 10 pg/m³ |
| Method Quantitation Limit (MQL) | 0.3 - 3.0 ng/L | 0.15 - 1.5 µg/kg | 3 - 30 pg/m³ |
| Recovery (%) | 80 - 115% | 75 - 110% | 70 - 120% |
| Relative Standard Deviation (RSD) | < 15% | < 20% | < 25% |
Note: These values are illustrative and based on data for similar short-chain PFAS. Specific performance for this compound may vary.
Experimental Protocols
Protocol for Water Sample Analysis
1.1. Scope: This protocol describes the determination of this compound in aqueous samples such as groundwater and surface water.
1.2. Principle: this compound is extracted from the water sample using solid-phase extraction (SPE). The extract is then concentrated and analyzed by GC-MS.
1.3. Apparatus:
-
Glassware (volumetric flasks, pipettes, vials)
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., weak anion exchange - WAX)
-
Nitrogen evaporator
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Analytical balance
1.4. Reagents and Standards:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C-labeled this compound or a suitable surrogate)
-
Methanol, HPLC grade
-
Ammonium hydroxide, ACS grade
-
Formic acid, ACS grade
-
Reagent water (PFAS-free)
1.5. Procedure:
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Preservation: Store samples at 4°C and analyze within 14 days.
-
Fortification: Spike the sample with the internal standard solution.
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a solution of 25 mM ammonium hydroxide in water.
-
Elution: Elute the analytes with methanol containing 2% formic acid.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.
Protocol for Soil and Sediment Sample Analysis
2.1. Scope: This protocol is for the analysis of this compound in solid matrices like soil and sediment.
2.2. Principle: The analyte is extracted from the solid sample using solvent extraction, followed by cleanup and analysis by GC-MS.
2.3. Apparatus:
-
Centrifuge and centrifuge tubes
-
Sonicator bath
-
Shaker table
-
SPE cleanup cartridges (e.g., graphitized carbon black)
-
Nitrogen evaporator
-
GC-MS system
2.4. Reagents and Standards:
-
This compound analytical standard
-
Isotopically labeled internal standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, ACS grade
2.5. Procedure:
-
Sample Preparation: Homogenize the soil/sediment sample.
-
Fortification: Spike a known weight of the sample with the internal standard.
-
Extraction: Add methanol to the sample, and extract using sonication for 30 minutes, followed by shaking for 1 hour.
-
Centrifugation: Centrifuge the sample and collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the solid residue and combine the supernatants.
-
Cleanup: Pass the combined extract through a graphitized carbon black SPE cartridge for cleanup.
-
Concentration: Concentrate the cleaned extract to 1 mL under a stream of nitrogen.
-
GC-MS Analysis: Analyze the extract by GC-MS.
Protocol for Air Sample Analysis
3.1. Scope: This protocol details the analysis of this compound in air samples.
3.2. Principle: Air is drawn through a sorbent tube to trap volatile organic compounds, including this compound. The trapped analytes are then thermally desorbed directly into the GC-MS.
3.3. Apparatus:
-
Personal or ambient air sampling pump
-
Sorbent tubes (e.g., Tenax® TA or similar)
-
Thermal desorption unit coupled to a GC-MS system
3.4. Reagents and Standards:
-
This compound standard gas or liquid standard for spiking
-
Isotopically labeled internal standard (can be spiked onto the sorbent tube before sampling)
3.5. Procedure:
-
Sorbent Tube Preparation: Condition new sorbent tubes before use. Spike with the internal standard.
-
Sample Collection: Connect the sorbent tube to the sampling pump and draw a known volume of air through the tube.
-
Sample Storage: Seal the sorbent tubes and store at 4°C until analysis.
-
Thermal Desorption: Place the sorbent tube in the thermal desorber. The analytes are desorbed by heat and a flow of inert gas directly into the GC-MS for analysis.
GC-MS Operating Conditions (Illustrative)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quality Control
To ensure the reliability of the data, the following quality control measures should be implemented:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Laboratory Control Spikes: Spike a clean matrix with a known amount of analyte to assess method accuracy.
-
Matrix Spikes/Matrix Spike Duplicates: Spike a real sample to evaluate matrix effects and precision.
-
Internal Standards: Use isotopically labeled internal standards to correct for variations in extraction efficiency and instrument response.
By following these detailed protocols, researchers can effectively monitor the presence of this compound in various environmental compartments, contributing to a better understanding of the environmental fate and potential risks associated with this class of compounds.
References
Application Note: Detection of Methyl Perfluorohexanoate in Consumer Products using Gas Chromatography-Mass Spectrometry
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic chemicals utilized in a variety of consumer products for their water- and oil-resistant properties.[1] Methyl perfluorohexanoate, a volatile member of the PFAS family, is a focus of growing concern due to its potential for environmental persistence and adverse health effects.[2] This application note presents a detailed protocol for the detection and quantification of this compound in consumer product matrices. The methodology employs a robust sample preparation procedure involving solvent extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile compounds.[3] This protocol is intended for researchers, scientists, and quality control professionals in the consumer product industry.
Introduction
The widespread use of PFAS in products such as cosmetics, textiles, and food packaging has led to increasing scrutiny from regulatory bodies and consumers.[4][5] The chemical stability of PFAS, while beneficial for product performance, contributes to their persistence in the environment and potential for bioaccumulation.[6] Accurate and sensitive analytical methods are crucial for monitoring the presence of these compounds in consumer goods to ensure product safety and regulatory compliance.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal choice for the analysis of this compound.[3][7] This document provides a comprehensive workflow, from sample preparation to data analysis, for the determination of this compound in diverse consumer product samples.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and GC-MS analysis. Due to the ubiquitous nature of PFAS in laboratory environments, it is critical to take precautions to minimize the risk of cross-contamination throughout the entire workflow.[8]
Sample Preparation
The selection of an appropriate sample preparation method is dependent on the sample matrix. The following are generalized procedures for common consumer product categories.
1.1. Solid and Powder-Based Products (e.g., Cosmetics, Food Powders)
-
Homogenization: Weigh approximately 1 gram of the homogenized sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a 13C-labeled analog of a similar PFAS compound.
-
Extraction: Add 10 mL of methanol to the tube.[9]
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes at 50 °C.[10]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean polypropylene tube.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent for GC-MS analysis, such as hexane.[11]
1.2. Liquid and Cream-Based Products (e.g., Lotions, Beverages)
-
Homogenization: Weigh approximately 1 gram of the sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard.
-
Liquid-Liquid Extraction (LLE): Add 10 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean polypropylene tube.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer with an additional 5 mL of the extraction solvent.
-
Combine and Concentrate: Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
1.3. Textile and Paper-Based Products (e.g., Apparel, Food Packaging)
-
Sample Collection: Cut a representative portion of the sample (e.g., 10 cm x 10 cm) into small pieces (approximately 5 mm x 5 mm).[12]
-
Internal Standard Spiking: Place the pieces into a polypropylene centrifuge tube and spike with an internal standard.
-
Extraction: Add 10 mL of methanol.[12]
-
Sonication: Sonicate the sample in an ultrasonic bath at 60 °C for 1-2 hours.[12]
-
Concentration and Reconstitution: Follow steps 5-8 from the solid and powder-based products protocol.
GC-MS Analysis
The following are recommended starting parameters for GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Monitored Ions | To be determined from the mass spectrum of this compound |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using a series of known concentrations of a this compound analytical standard. The concentration in unknown samples is determined by comparing the peak area of the analyte to the calibration curve.
Table 2: Example Quantitative Data for PFAS in Consumer Products
| Product Type | PFAS Compound | Concentration Range | Reference |
| Food Packaging | Perfluoroalkyl acids | 8.3–1960 ng/dm² | [13] |
| Food Packaging | Fluorotelomer alcohols | 9.7–7188 ng/dm² | [13] |
| Cosmetics | Various PFAS | 0.01 - 50 ppb | [9] |
| Food Packaging | PFOA | up to 16.9 ng/dm² | [13] |
Note: This table provides examples of concentration ranges for various PFAS compounds found in consumer products and is for illustrative purposes. Specific quantitative data for this compound should be generated during analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the detection of this compound in consumer products.
Conclusion
This application note provides a detailed protocol for the detection and quantification of this compound in a range of consumer products using GC-MS. The described methodology, including sample preparation and instrumental analysis, offers a reliable approach for laboratories conducting routine monitoring of PFAS. Adherence to strict quality control measures, including the use of internal standards and method blanks, is essential for generating accurate and defensible data. Further optimization of this protocol may be necessary to accommodate specific sample matrices and analytical instrumentation.
References
- 1. PFAS Testing for Consumer Products [sgs.com]
- 2. inside.battelle.org [inside.battelle.org]
- 3. rjleegroup.com [rjleegroup.com]
- 4. blog.qima.com [blog.qima.com]
- 5. Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Determination of perfluoroalkyl substances in food packaging in Taiwan using ultrasonic extraction and ultra-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methyl Perfluorohexanoate in Air Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl perfluorohexanoate is a volatile per- and polyfluoroalkyl substance (PFAS) that may be present in air samples from various sources, including industrial emissions and off-gassing from consumer products. Accurate quantification of this compound in air is crucial for environmental monitoring, exposure assessment, and understanding its fate and transport in the atmosphere. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in air samples using common analytical techniques.
The following sections detail three primary sample preparation methods: Solid-Phase Microextraction (SPME), Thermal Desorption (TD), and Sorbent Tube Solvent Extraction, all typically followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Data Presentation
The following tables summarize the quantitative data for the analysis of volatile PFAS, including compounds structurally similar to this compound, using the described sample preparation methods. Data specific to this compound is limited in the literature; therefore, data for other volatile PFAS, such as fluorotelomer alcohols (FTOHs) and perfluorocarboxylic acids (PFCAs), are included as representative examples.
Table 1: Solid-Phase Microextraction (SPME) Performance Data for Volatile PFAS in Air
| Analyte Class | SPME Fiber | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Volatile PFAS | PDMS/DVB | 85 - 115 | 0.1 - 1.0 ng/L (in water) | 0.3 - 3.0 ng/L (in water) | N/A |
| FTOHs | PDMS/Carboxen | Not Reported | < 0.5 µg/m³ | Not Reported | [1] |
Table 2: Thermal Desorption (TD) Performance Data for Volatile PFAS in Air
| Analyte Class | Sorbent Material | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| PFCAs, FTOHs | Tenax® TA | 70 - 101 | Low pg range | Not Reported | [2][3] |
| Volatile PFAS | Multi-bed sorbent | Not Reported | 9 pg (average) | Not Reported | [4] |
Table 3: Sorbent Tube Solvent Extraction Performance Data for Volatile PFAS in Air
| Analyte Class | Sorbent Material | Extraction Solvent | Recovery (%) | Limit of Detection (MDL) | Reference |
| Volatile PFAS | PUF/XAD-2 | Ethyl Acetate | Not Reported | 0.001 - 3.5 pg/m³ | [4] |
| PFOA | XAD-2 | Methanol | 92.1 (retention) | Not Reported | [5] |
Experimental Protocols
Solid-Phase Microextraction (SPME) Protocol
1.1. Principle
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of an air sample. Volatile analytes, such as this compound, partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
1.2. Materials and Reagents
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or PDMS/Carboxen)
-
SPME holder
-
Gas-tight syringe or sample collection vessel (e.g., Tedlar® bag, glass bulb)
-
GC-MS system
1.3. Procedure
-
Sample Collection: Collect the air sample in a gas-tight syringe or a suitable collection vessel.
-
SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature for a set period.
-
Extraction:
-
Expose the SPME fiber to the headspace of the collected air sample.
-
For static headspace extraction, maintain the sample at a constant temperature (e.g., 30-60 °C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analyte between the sample matrix and the fiber coating.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250-280 °C) for a sufficient time (e.g., 2-5 minutes).
-
Start the GC-MS analysis simultaneously with the desorption process.
-
1.4. GC-MS Parameters (Example)
-
Injector: Splitless mode, 270 °C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Mass Spectrometer: Electron Ionization (EI) mode, scan range 50-500 amu
Thermal Desorption (TD) Protocol
2.1. Principle
This method involves drawing a known volume of air through a sorbent tube to trap volatile organic compounds. The tube is then heated in a thermal desorber, and the desorbed analytes are transferred with an inert gas to the GC-MS for analysis.
2.2. Materials and Reagents
-
Sorbent tubes (e.g., stainless steel tubes packed with Tenax® TA or a multi-bed sorbent)
-
Air sampling pump with a calibrated flow rate
-
Thermal desorber unit coupled to a GC-MS system
-
Helium (99.999% purity)
2.3. Procedure
-
Sorbent Tube Conditioning: Prior to use, condition the sorbent tubes by heating them in a flow of inert gas to remove any contaminants.
-
Sample Collection:
-
Connect the conditioned sorbent tube to the sampling pump.
-
Draw a known volume of air through the tube at a controlled flow rate (e.g., 50-200 mL/min). The total volume will depend on the expected concentration of the analyte.
-
-
Thermal Desorption and Analysis:
-
Place the sampled tube in the thermal desorber.
-
The TD unit will perform a two-stage desorption process:
-
Tube Desorption: The tube is heated (e.g., 280-300 °C) to release the analytes, which are then transferred to a cold trap.
-
Trap Desorption: The cold trap is rapidly heated (e.g., to 300-320 °C) to inject the focused analytes into the GC-MS.
-
-
The GC-MS analysis is initiated at the start of the trap desorption.
-
2.4. TD-GC-MS/MS Parameters (Example) [6][7]
-
Thermal Desorber:
-
Tube Desorption: 300 °C for 10 min
-
Focusing Trap: Tenax® TA, trapped at -10 °C
-
Trap Desorption: 320 °C for 3 min
-
-
GC Column: Rxi-624Sil MS (60m x 0.25 mm ID x 1.4 µm df)
-
GC Oven Program: 40°C (hold 3 min), ramp to 260°C at 15°C/min (hold 6 min)[7]
-
Mass Spectrometer: Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Sorbent Tube Solvent Extraction Protocol
3.1. Principle
Air is drawn through a sorbent tube containing a material such as XAD-2 resin or polyurethane foam (PUF) to trap the analytes. The trapped compounds are then extracted from the sorbent using a suitable solvent, and the resulting extract is analyzed by GC-MS.
3.2. Materials and Reagents
-
Sorbent tubes (e.g., glass tubes packed with XAD-2 resin or PUF)
-
Air sampling pump with a calibrated flow rate
-
Extraction solvent (e.g., ethyl acetate, methanol, HPLC grade)
-
Vials for extraction and analysis
-
Concentrator (e.g., nitrogen evaporator)
-
GC-MS system
3.3. Procedure
-
Sorbent Tube Preparation: Clean the sorbent material by Soxhlet extraction with an appropriate solvent and dry it under a stream of clean nitrogen. Pack the cleaned sorbent into glass tubes.
-
Sample Collection:
-
Connect the sorbent tube to the sampling pump.
-
Draw a high volume of air (e.g., 100-500 L) through the tube at a calibrated flow rate.
-
-
Solvent Extraction:
-
Transfer the sorbent from the tube to a clean extraction vessel (e.g., a vial or flask).
-
Add a measured volume of the extraction solvent (e.g., 5-10 mL of ethyl acetate or methanol).
-
Agitate the mixture for a sufficient period (e.g., 30 minutes) using a vortex mixer or sonicator to ensure efficient extraction.
-
Carefully transfer the solvent extract to a clean vial.
-
-
Concentration:
-
If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the analyte concentration.
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS for analysis.
-
3.4. GC-MS Parameters (Example)
-
Injector: Splitless mode, 250 °C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 8 °C/min, hold 10 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Electron Ionization (EI) mode, scan range 50-550 amu
Visualizations
Caption: Overview of sample preparation workflows for this compound analysis.
Caption: Detailed workflow for Solid-Phase Microextraction (SPME).
Caption: Detailed workflow for Thermal Desorption (TD).
Caption: Detailed workflow for Sorbent Tube Solvent Extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. chemours.com [chemours.com]
- 3. epa.gov [epa.gov]
- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
Troubleshooting & Optimization
"optimizing Methyl perfluorohexanoate detection signal in mass spectrometry"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry detection signal for Methyl perfluorohexanoate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for analyzing this compound?
A: The choice of ionization technique depends on your sample matrix and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is a methyl ester, which makes it sufficiently volatile for GC-MS analysis. This technique can offer high chromatographic resolution and is effective for separating isomers.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also widely used.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively less polar and thermally stable compounds like methyl esters and can be less susceptible to matrix effects than ESI.[3][4] For similar neutral per- and polyfluoroalkyl substances (PFAS), APCI has shown excellent results, often providing better responses than ESI.[5]
-
Electrospray Ionization (ESI): While ESI is the most common technique for PFAS analysis, it is typically used for ionic species like perfluorocarboxylic acids (PFCAs).[6] this compound, being neutral, may ionize less efficiently with ESI unless adduct formation occurs. It is generally performed in negative ion mode for PFAS.[6]
-
Q2: Should I use positive or negative ionization mode for this compound analysis?
A: For PFAS compounds, negative ion mode is almost universally preferred due to the high electronegativity of fluorine atoms, which stabilizes a negative charge.[6] Even for neutral PFAS, studies show that negative ion APCI and APPI can successfully generate molecular ions or deprotonated molecules.[5][7]
Q3: What are the expected precursor and product ions for a Multiple Reaction Monitoring (MRM) assay?
A: For this compound (C₇H₃F₁₁O₂), the fragmentation pattern will be key. In negative ion mode, you might observe the loss of a methyl group or other characteristic fragments. The fragmentation of perfluoroalkyl substances often involves the initial loss of a functional group followed by successive losses of CF₂ units.[7][8] While specific data for this compound is not abundant, we can predict likely transitions based on its structure and data from similar compounds.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M-H]⁻ or [M]⁻ | Varies | The deprotonated or molecular ion. |
| [M-CH₃]⁻ | Varies | Loss of the methyl group. |
| [M-COOCH₃]⁻ | Varies | Loss of the methyl ester group. |
| [M-HF]⁻ | Varies | A common initial loss for fluorinated compounds.[5] |
| C₅F₁₁⁻ | 119, 169, 219 | Characteristic fragments from the perfluorohexyl chain.[8] |
Note: Empirical testing is required to confirm the optimal MRM transitions for your specific instrument and conditions.
Q4: My signal-to-noise ratio is consistently low. What are the common causes?
A: Low signal-to-noise can stem from several factors:
-
Dirty Mass Spectrometer: The ion source, curtain plate, or ion transfer optics can become contaminated over time, reducing sensitivity.[9]
-
Suboptimal Ionization Parameters: Incorrect temperatures, gas flows, or voltages for your specific analyte and setup will result in poor ionization efficiency.[6]
-
Matrix Suppression: Co-eluting compounds from your sample can interfere with the ionization of your target analyte, suppressing its signal.[10]
-
Inefficient Sample Preparation: The analyte may not be efficiently extracted or concentrated from the original sample matrix.[11]
Q5: What causes poor chromatographic peak shape (fronting or tailing)?
A: Poor peak shape is often an issue with the liquid chromatography (LC) setup.
-
Column Degradation: The analytical column may be old, contaminated, or have a void at the head.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is much stronger (e.g., high percentage of organic solvent) than the initial mobile phase can cause significant peak distortion.[12] This is a common issue in PFAS analysis where samples are often reconstituted in high-organic solvent.[12]
-
Matrix Overload: High concentrations of matrix components can interfere with the chromatography.
Section 2: Troubleshooting Guides
Problem: No or Very Low Signal Intensity
If you are observing a complete lack of signal or an unexpectedly low signal for this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting no or low signal intensity.
Troubleshooting Steps:
-
Verify Mass Spectrometer Performance: The first step is to isolate the problem. Infuse a standard tuning solution directly into the mass spectrometer to confirm that the instrument itself is sensitive and functioning correctly.[9] If sensitivity is low, the source and front-end optics likely require cleaning.[9]
-
Check for Leaks: Ensure all LC connections are secure and that the mobile phase is being delivered to the ion source. A sudden loss of signal can often be traced back to a leak, especially after changing a column.[9]
-
Optimize Ion Source Parameters: Systematically optimize key parameters. For APCI, vaporizer temperature is critical.[5] For ESI, capillary voltage and nebulizing gas flow are key.[6] Use a T-infusion of your analyte while the LC is flowing to optimize these parameters in real-time.
-
Review Sample Preparation: Ensure your extraction method (e.g., SPE) has good recovery for this compound. If the sample is too concentrated, you may be experiencing severe matrix suppression. Try diluting the sample extract.
Problem: High Background Noise / Contamination
PFAS are notorious for causing background contamination from various lab sources, including the LC-MS system itself.
Solution: Install a Delay Column
A delay column is essential for modern PFAS analysis.[12] It is a short LC column installed between the solvent mixer and the sample injector. This setup retains any PFAS contaminants originating from the solvents or LC pump, causing them to elute at a different time than the same analytes injected from the sample. This allows for accurate quantification of the analyte peak without interference from system background.[12]
Caption: LC-MS/MS workflow incorporating a delay column for PFAS analysis.
Problem: Poor Reproducibility and Inaccurate Quantification
This issue is frequently caused by matrix effects or sample carryover.
Diagnostic Workflow:
Caption: Decision tree for diagnosing reproducibility issues.
Mitigation Strategies:
-
Carryover: If a signal is present in a blank injection following a high-concentration sample, carryover is occurring.[13] Improve the injector wash method by using a strong solvent (e.g., methanol) and increasing the wash volume or duration.
-
Matrix Effects: These are diagnosed by comparing the signal of an analyte spiked into a blank matrix extract versus its signal in a clean solvent.[10] A significant difference indicates suppression or enhancement. The most effective way to correct for this is by using a stable isotope-labeled internal standard for this compound. If one is not available, matrix-matched calibration curves or the standard addition method are necessary for accurate quantification.
Section 3: Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general guideline for enriching this compound from water samples. It is based on common methods for PFAS analysis.[13][14]
-
Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge by passing 15 mL of 1% methanolic ammonium hydroxide, followed by 5 mL of methanol, and finally equilibrating with 18 mL of reagent water.[11][14] Do not let the sorbent go dry.
-
Sample Loading: Add your internal standard to a 250-500 mL water sample. Load the entire sample onto the SPE cartridge at a flow rate of 10-15 mL/min.[11][14]
-
Cartridge Washing: Wash the cartridge with reagent water to remove hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analytes using two 4 mL aliquots of 1% methanolic ammonium hydroxide.[11][14]
-
Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water for LC-MS analysis.[11]
Protocol 2: Recommended Starting Method Parameters
The following tables provide recommended starting parameters for LC-MS/MS and GC-MS analysis. These should be optimized for your specific instrument.
Table 1: Starting LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) | Provides good reversed-phase retention for PFAS.[11][14] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Common buffer for negative mode ESI.[11] |
| Mobile Phase B | Methanol | Common organic solvent for PFAS separation.[11] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Gradient | Start at 10-20% B, ramp to 95% B | A standard gradient to elute compounds of varying polarity. |
| Injection Volume | 1 - 5 µL | Keep low to prevent peak distortion from high organic sample solvent.[12] |
| Ion Source | ESI or APCI (Negative Mode) | APCI may provide better sensitivity for the neutral ester.[3][5] |
| Vaporizer Temp (APCI) | 350 - 500 °C | Critical for desolvation and ionization.[4] |
| Capillary Voltage (ESI) | -1.5 to -3.5 kV | Standard range for negative mode ESI.[6] |
| Sheath / Nebulizer Gas | 40 - 50 (arbitrary units) | Optimize for stable spray and best signal.[6] |
Table 2: Starting GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | Mid-polarity column (e.g., DB-5ms, VF-17ms) | Provides good selectivity for a range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte.[15] |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Start 40°C (hold 2 min), ramp 10-20°C/min to 280°C | A standard program to separate analytes by boiling point. |
| Ion Source | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides standard fragment libraries; NCI can offer high sensitivity.[16] |
| Ion Source Temp | 180 - 230 °C | Lower temperatures can sometimes preserve the molecular ion.[15] |
| Ionization Energy (EI) | 70 eV | Standard energy for reproducible fragmentation and library matching.[15] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. osti.gov [osti.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. well-labs.com [well-labs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. youtube.com [youtube.com]
- 13. mass.gov [mass.gov]
- 14. mn-net.com [mn-net.com]
- 15. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"Methyl perfluorohexanoate synthesis low yield troubleshooting"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of methyl perfluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of perfluorohexanoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is an equilibrium process.
Q2: Why is my yield of this compound consistently low?
Low yields in the Fischer esterification of perfluorohexanoic acid are often due to the reversible nature of the reaction. The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester. Other contributing factors can include incomplete reactions, suboptimal reaction conditions, and losses during product work-up and purification.
Q3: What are the key parameters to control for maximizing the yield?
To maximize the yield of this compound, it is crucial to effectively shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of methanol is used as it can also serve as the solvent.
-
Removing water as it forms: This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
-
Optimizing catalyst concentration and reaction temperature: Sufficient catalyst is needed to ensure a reasonable reaction rate, and the reaction is typically run at the reflux temperature of the alcohol.
Q4: Are there any common side reactions to be aware of?
While the Fischer esterification is a relatively clean reaction, potential side reactions can include the formation of ethers from the alcohol, especially at higher temperatures, though this is less common under typical esterification conditions. Incomplete reaction will also leave unreacted perfluorohexanoic acid, which needs to be removed during purification.
Q5: How can I effectively purify the synthesized this compound?
Standard purification involves a work-up procedure to remove the acid catalyst and any unreacted carboxylic acid. This is typically done by washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate, followed by a wash with brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. For higher purity, distillation or column chromatography can be employed.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of this compound and provides potential solutions.
Problem 1: Reaction Does Not Go to Completion
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material (perfluorohexanoic acid) is consumed. |
| Inactive or Insufficient Catalyst | Use a fresh, anhydrous acid catalyst. Ensure an adequate catalytic amount is used (typically 1-5 mol% relative to the carboxylic acid). |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the reflux temperature of methanol (approximately 65 °C) to ensure a sufficient reaction rate. |
| Equilibrium Limitation | To drive the reaction forward, either use a significant excess of methanol (e.g., 10-20 equivalents or as the solvent) or actively remove water using a Dean-Stark apparatus.[1] |
Problem 2: Product Loss During Work-up and Purification
| Potential Cause | Suggested Solution |
| Emulsion Formation During Extraction | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
| Incomplete Extraction of Product | Perform multiple extractions (at least 2-3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the ester. |
| Hydrolysis of Ester During Work-up | Minimize the contact time of the ester with aqueous acidic or basic solutions. Perform washes efficiently and proceed to the drying step promptly. |
| Loss of Volatile Product | This compound is relatively volatile. Use caution during solvent removal (rotary evaporation) by using a moderate bath temperature and controlled vacuum. |
Experimental Protocols
Key Experiment: Fischer Esterification of Perfluorohexanoic Acid
Objective: To synthesize this compound from perfluorohexanoic acid and methanol.
Materials:
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Perfluorohexanoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine perfluorohexanoic acid and a significant excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
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Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours. The reaction progress can be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
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Purification (Optional): For higher purity, the crude product can be purified by distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of a carboxylic acid, which can be adapted for this compound synthesis. Note that specific yields for this compound may vary based on the precise conditions and scale of the reaction.
| Reactant Ratio (Acid:Alcohol) | Catalyst | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) |
| 1:1 (equimolar) | Acid Catalyst | Equilibrium | Reflux | ~65[1] |
| 1:10 | Acid Catalyst | Equilibrium | Reflux | ~97[1] |
| 1:100 | Acid Catalyst | Equilibrium | Reflux | ~99[1] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound synthesis.
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
This diagram outlines the logical steps a researcher should take when faced with a low yield, starting from diagnosing the reaction's completeness to optimizing the work-up and purification procedures.
References
"Methyl perfluorohexanoate stability issues in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of methyl perfluorohexanoate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in common laboratory solvents?
This compound, like other per- and polyfluoroalkyl substances (PFAS), exhibits variable stability depending on the solvent used. While specific data for this compound is limited, studies on related PFAS compounds indicate a general pattern:
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Stable: Deionized water, methanol, and isopropyl alcohol are generally considered safe for preparing and storing solutions of PFAS for extended periods (over 30 days) without significant degradation.[1][2][3][4][5]
-
Potential for Degradation: Polar aprotic solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO) have been shown to cause degradation of some PFAS.[1][2][3][4][5] For instance, certain perfluoroalkyl ether carboxylic acids (PFEAs) have been observed to degrade in these solvents.[1][2][3][4][5]
Q2: My this compound solution in DMSO appears to be degrading. What could be the cause?
Degradation in polar aprotic solvents like DMSO is a known issue for some PFAS compounds.[1][2][3][4][5] The degradation of certain PFEAs in these solvents has been shown to follow first-order kinetics.[1][2][3] While the exact mechanism for this compound may differ, the ester functionality makes it susceptible to hydrolysis, which can be influenced by residual water in the solvent and temperature.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for an ester like this compound is hydrolysis. This reaction would yield perfluorohexanoic acid and methanol.
Under thermal stress, perfluorinated compounds can break down into shorter-chain perfluorinated molecules.[6] Therefore, it is possible to observe shorter-chain perfluorocarboxylic acids as minor degradation products if the solution is exposed to high temperatures.
Q4: How does temperature affect the stability of this compound solutions?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time in LC-MS analysis. | Degradation in solution. | 1. Solvent Check: If using acetonitrile, acetone, or DMSO, consider switching to methanol or isopropyl alcohol for stock solutions and dilutions. 2. Storage Conditions: Store solutions at reduced temperatures (e.g., 4°C) and protect from light. 3. Water Content: For solutions in aprotic solvents, the presence of water can inhibit degradation of some PFAS.[1] However, for an ester, water can promote hydrolysis. If hydrolysis is suspected, using anhydrous solvents may be beneficial. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Identify Degradants: Analyze the new peaks by mass spectrometry to identify potential degradation products like perfluorohexanoic acid. 2. Confirm Hydrolysis: If perfluorohexanoic acid is detected, this strongly suggests hydrolysis of the methyl ester. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the compound in the prepared solutions. | 1. Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment. 2. Minimize Bench Time: Keep solutions cool and minimize the time they are left at room temperature on the benchtop. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.
1. Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[9][10]
2. Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of working solutions at a lower concentration (e.g., 1 µg/mL) in the same solvent.
-
Transfer aliquots of the working solution into separate autosampler vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).
-
At each designated time point, analyze one of the vials by HPLC-MS/MS.
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Quantify the peak area of the parent this compound compound.
-
Monitor for the appearance and increase in peak area of potential degradation products, such as perfluorohexanoic acid.
3. Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
-
If degradation is observed, the rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., first-order).
General Analytical Method for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the analysis of PFAS compounds.[9][10]
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed.
-
Mobile Phases: A gradient of methanol or acetonitrile and water, often with a modifier such as ammonium acetate or formic acid, is used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
Visualizations
Caption: Primary hydrolysis pathway of this compound.
References
- 1. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. pfascentral.org [pfascentral.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Recovery of Methyl Perfluorohexanoate from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of methyl perfluorohexanoate from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample collection to final analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inappropriate Sample Collection & Storage: Adsorption to container walls (especially glass); Contamination from sample containers or caps containing fluoropolymers (e.g., PTFE). | - Use polypropylene (PP) or high-density polyethylene (HDPE) containers for sample collection and storage.- Avoid using materials containing polytetrafluoroethylene (PTFE) or other fluoropolymers in any part of the sample collection or processing workflow.- Refrigerate samples at ≤ 6 °C. |
| Inefficient Extraction: Poor choice of extraction solvent or solid-phase extraction (SPE) sorbent; Incomplete elution from the SPE cartridge. | - For solid matrices like soil, use basic methanol for extraction.- For aqueous samples, Solid Phase Extraction (SPE) is a widely used and effective technique.- For biological fluids like plasma or serum, protein precipitation with acetonitrile or methanol is a common first step.- When using SPE, Weak Anion Exchange (WAX) cartridges are often effective for perfluorinated compounds.- Optimize the elution solvent. For WAX cartridges, a common eluent is a small volume of ammoniated methanol (e.g., 0.1-1% NH4OH in methanol). | |
| Loss of Volatile Analyte: Evaporation of the relatively volatile this compound during sample concentration steps. | - When concentrating extracts, use a gentle stream of nitrogen and avoid complete dryness if possible.- Slowly concentrate extracts in small increments to prevent excessive concentration and loss of volatile compounds. | |
| High Background Contamination | Contamination from Laboratory Environment & Equipment: Widespread presence of PFAS in lab materials (e.g., tubing, vials, solvents, personal care products). | - Use PFAS-free consumables, including vials, pipette tips, and gloves.- Run procedural blanks with each batch of samples to monitor for background contamination.- An LC system can be equipped with a delay column to separate background PFAS contamination from the instrument from the actual sample analytes. |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate Analytical Column or Mobile Phase: Suboptimal separation conditions for a volatile, non-ionic compound like this compound. | - For LC-MS/MS, a C18 or similar reversed-phase column is typically used for PFAS analysis.- For GC-MS, a mid-polarity column is often suitable for separating volatile organic compounds. - Ensure mobile phase composition is optimized. For LC, gradients of methanol or acetonitrile with buffered aqueous solutions are common. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting Matrix Components: Other compounds from the sample matrix interfering with the ionization of this compound in the mass spectrometer source. | - Improve sample cleanup. This may involve using a more selective SPE sorbent or adding a cleanup step with carbon.- Develop a matrix-matched calibration curve by spiking known concentrations of this compound into a blank matrix extract that is representative of the samples being analyzed.- Use an isotopically labeled internal standard that is structurally similar to this compound to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. What is the most common method for extracting this compound from aqueous samples?
Solid-phase extraction (SPE) is the most widely recommended method for extracting and concentrating PFAS, including compounds like this compound, from water samples. Weak Anion Exchange (WAX) SPE cartridges are frequently used for this class of compounds.
2. How can I extract this compound from solid samples like soil or sediment?
For solid matrices, an extraction with an organic solvent is typically required. Basic methanol has been shown to be effective for extracting a wide range of PFAS from soil and sediment samples. The extraction can be enhanced using techniques like sonication or automated solvent extraction systems.
3. What is the best analytical technique for quantifying this compound?
Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
LC-MS/MS is the most common and sensitive method for the analysis of a broad range of PFAS.
-
GC-MS is well-suited for volatile compounds like this compound. Historically, less volatile perfluorinated carboxylic acids were derivatized to their methyl esters to make them suitable for GC-MS analysis, which suggests that this compound can be directly analyzed by this technique.
4. I am seeing significant signal suppression in my LC-MS/MS analysis. What can I do?
Signal suppression is a common matrix effect. To mitigate this, you can:
-
Improve your sample cleanup: Incorporate additional cleanup steps after extraction, such as using graphitized carbon to remove interfering matrix components.
-
Use a matrix-matched calibration curve: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effects.
-
Utilize an appropriate internal standard: An isotopically labeled standard that behaves similarly to this compound can help correct for variations in ionization efficiency.
5. How can I minimize background contamination in my analysis?
PFAS are ubiquitous, so stringent contamination control is crucial.
-
Use certified PFAS-free labware, including sample containers, vials, and pipette tips.
-
Wear nitrile gloves and a lab coat that has been washed multiple times without fabric softener.
-
Avoid using any equipment that contains fluoropolymers (e.g., PTFE) in the sample flow path.
-
Regularly analyze procedural blanks to identify and eliminate sources of contamination.
Quantitative Data Summary
The following table summarizes typical recovery data for PFAS from various matrices. Note that data for this compound is limited; therefore, data for other short-chain PFAS are included for reference. Acceptable recovery ranges are often method- and matrix-dependent, but generally fall within 40-150%.
| Analyte Class | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | Human Plasma | Protein Precipitation & SPE | LC-MS/MS | 87.6 - 113.1 | |
| Short-chain PFCAs | Drinking Water | Solid Phase Extraction (SPE) | LC-MS/MS | 70 - 130 | |
| Various PFAS | Soil | Methanol Extraction | LC-MS/MS | 40 - 150 | |
| Perfluorinated Carboxylic Acids (PFCAs) | Duplicate Diet Samples | Ion Pair Extraction & SPE | LC-MS/MS | 50 - 80 | |
| Perfluorinated Carboxylic Acids (PFCAs) | Human Plasma | Micro-Solid Phase Extraction (µ-SPE) | LC-MS/MS | 87.6 - 102.5 |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a complex matrix.
Caption: General workflow for this compound analysis.
Detailed Solid-Phase Extraction (SPE) Protocol for Aqueous Samples
This diagram outlines the key steps in a typical SPE procedure for extracting this compound from water samples.
Caption: Solid-Phase Extraction (SPE) workflow for aqueous samples.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to troubleshooting low recovery of this compound.
Caption: Troubleshooting flowchart for low analyte recovery.
"reducing matrix effects in Methyl perfluorohexanoate LC-MS/MS analysis"
Welcome to the technical support center for the analysis of Methyl perfluorohexanoate and other short-chain per- and polyfluoroalkyl substances (PFAS) by LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For this compound, which is often analyzed at trace levels, matrix effects from complex samples like plasma, wastewater, or food can mask the analyte's signal or lead to erroneous quantification.[3]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: As a short-chain PFAS, this compound is highly polar. This property can cause it to elute early in reversed-phase chromatography, often near the void volume where many other polar matrix components also elute.[4] This co-elution is a primary cause of significant matrix interference.[3][4]
Q3: What are the most common sources of matrix interference in PFAS analysis?
A3: Common sources of interference include fats, proteins, pigments, salts, and other organic molecules present in the sample.[3] In biological samples like plasma, phospholipids are a major cause of ion suppression.[5] For environmental samples, humic acids, surfactants, and petroleum products can interfere with the analysis.[3]
Q4: Can isotopically labeled internal standards completely correct for matrix effects?
A4: While using an isotopically labeled internal standard (SIL-IS) for this compound is the most recognized technique to correct for matrix effects, it may not always be a complete solution.[1][6] A SIL-IS can compensate for extraction recovery and ionization suppression, but it cannot overcome a significant loss in sensitivity if the signal is suppressed below the instrument's detection limit.[5] In some cases of severe matrix interference, even SIL-IS cannot fully correct for the issues.[6]
Q5: Are there specific EPA methods I can refer to for PFAS analysis?
A5: Yes, several EPA methods provide comprehensive guidance for PFAS analysis, which can be adapted for this compound. These include EPA Method 533, 537.1, and the draft Method 1633.[7][8] These methods detail procedures for sample collection, preparation (often involving Solid Phase Extraction), and LC-MS/MS analysis for various matrices like drinking water, wastewater, and solids.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.[1][10] | Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1][11] Sample dilution can also reduce the concentration of interfering compounds.[1][12] |
| Suboptimal Mobile Phase: The mobile phase additive may not be ideal for maximizing ionization. For instance, trifluoroacetic acid (TFA) can improve chromatography but is a known signal suppressor.[10] | Change Mobile Phase Additive: Consider using alternatives like ammonium acetate, ammonium formate, or ammonium bicarbonate, which have been shown to enhance the analytical response for many PFAS.[10][13] | |
| Inefficient ESI Source Conditions: Parameters like capillary voltage or ESI probe position may be suboptimal. | Optimize Source Parameters: Experiment with lowering the capillary voltage (e.g., from 2.0 to 0.5 kV) and adjusting the ESI probe position, as this can significantly enhance sensitivity for some PFAS.[13] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase pH: The pH may be affecting the ionization state of the analyte during separation. | Adjust Mobile Phase pH: Using additives like formic acid (0.1%) can improve peak shape, particularly for early-eluting, short-chain PFAS.[10] |
| Matrix Overload: High concentrations of matrix components are interfering with the chromatography on the analytical column. | Dilute the Sample: A simple dilution can often resolve peak shape issues caused by matrix overload.[12] | |
| Column Choice: The analytical column may not provide sufficient retention for a polar compound like this compound. | Use a Specialized Column: Consider columns designed for polar analytes, such as those with AQ-C18 or mixed-mode (anion-exchange/reversed-phase) chemistries, to improve retention and move the peak away from the void volume.[4] | |
| Inconsistent Results / Poor Reproducibility | Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples due to differences in matrix composition. | Use Isotope Dilution: Incorporate a stable isotopically labeled internal standard for this compound in all samples, standards, and blanks to correct for variability.[14] |
| Instrument Contamination: Residue from complex matrices can build up in the ion source or mass spectrometer, leading to inconsistent performance.[3] | Implement a Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly concentrated, interfering matrix components elute.[12] Regular cleaning of the MS source is also critical.[3] | |
| Carryover: The analyte may adsorb to components of the LC system (e.g., PEEK tubing) and leach out in subsequent runs. | Mitigate System Contamination: Replace PEEK tubing with stainless steel where possible, and use a delay column to chromatographically separate any background contamination from the analyte peak in the sample.[8] |
Quantitative Data Summary
The choice of mobile phase additive significantly impacts the ionization efficiency and, therefore, the sensitivity of PFAS analysis. The following table summarizes common additives and their observed effects.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Ammonium Acetate | 2-20 mM[10] | Commonly used, provides good buffering.[10] | May not provide the highest sensitivity for all PFAS compared to other options.[13] |
| Ammonium Formate | ~1-10 mM[15] | Can offer a better response for some short-chain PFAS without compromising the signal of others.[10] | Optimal concentration may be analyte-specific. |
| Ammonium Bicarbonate | Not specified | Has been shown to enhance the analytical response for most PFAS compared to ammonium acetate.[13] | May alter mobile phase pH significantly. |
| Formic Acid | 0.05% - 0.1%[10][15] | Can improve peak shape for early-eluting PFAS.[10] Generally provides good ionization with less signal suppression than TFA.[10] | May not be sufficient as a sole additive for retention on some columns. |
| Aqueous Ammonia | Not specified | Can provide a better MS ionization environment and improve peak shape for some PFAS by raising the mobile phase pH.[10] | Can negatively impact chromatography for some compounds. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Aqueous Samples
This protocol is a generalized procedure based on techniques used in EPA methods for cleaning up water samples prior to PFAS analysis.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) or polymeric reversed-phase (e.g., PEP) SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 250-500 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of a wash buffer (e.g., a buffered water solution) to remove polar interferences.
-
Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is crucial for removing residual water.
-
Analyte Elution: Elute the trapped PFAS, including this compound, from the cartridge using a small volume (e.g., 2 x 4 mL) of a basic methanolic solution (e.g., methanol with 1-2% ammonium hydroxide).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-60°C).[16] Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase (e.g., 96:4 methanol:water) containing the internal standard.[16]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)
LLE is effective at removing proteins and phospholipids from biological samples.[5][11]
-
Sample Preparation: In a polypropylene tube, add 100 µL of plasma, 10 µL of the isotopically labeled internal standard solution, and 300 µL of an organic solvent like acetonitrile for protein precipitation.[14]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of an immiscible organic solvent such as methyl tert-butyl ether (MTBE).
-
Phase Separation: Vortex for 2 minutes and then centrifuge for 5 minutes to ensure complete phase separation.
-
Collection: Carefully transfer the organic (upper) layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General sample preparation workflow for reducing matrix effects.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) PFAS in Water Samples [restek.com]
- 16. apps.dtic.mil [apps.dtic.mil]
"Methyl perfluorohexanoate peak tailing in gas chromatography solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of methyl perfluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the tail end of the peak is broader than the front end.[1] This is problematic because it can lead to reduced resolution between closely eluting peaks, inaccurate peak integration, and consequently, compromised quantitative accuracy.[2] For a compound like this compound, which contains a highly electronegative perfluoroalkyl chain, interactions within the GC system can lead to this undesirable peak shape.
Q2: What are the common causes of peak tailing for fluorinated compounds like this compound?
A2: Peak tailing for fluorinated compounds can stem from several factors, broadly categorized as chemical interactions and physical or mechanical issues within the GC system.[3] Specific causes include:
-
Active Sites: Interactions between the analyte and active sites in the GC flow path, such as exposed silanol groups in the inlet liner or on the column, can cause peak tailing.[4] While highly fluorinated compounds are generally considered non-polar, the ester group in this compound can still interact with these active sites.
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the column can create active sites and lead to peak tailing.[5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, resulting in peak tailing.[2]
-
Inlet Issues: Contamination or degradation of the inlet liner and septum are frequent causes of peak tailing.[5]
-
Method Parameters: Sub-optimal GC parameters, such as an incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate split ratio, can contribute to poor peak shape.[5]
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[5]
Q3: How can I quantitatively assess the extent of peak tailing for my this compound peak?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[6] These values are calculated by chromatography data systems. According to the United States Pharmacopeia (USP), the symmetry factor (which they consider interchangeable with tailing and asymmetry factors) is generally expected to be within the range of 0.8-1.8, unless otherwise specified in a particular method.[7] A value greater than 1.5 is often considered indicative of a problem that requires investigation.[2]
Troubleshooting Guides
Guide 1: Initial System Check and Inlet Maintenance
Q: I am observing significant peak tailing for this compound. Where should I start my troubleshooting?
A: A systematic approach, starting with the most common and easily addressable issues, is recommended. Begin with a thorough inspection and maintenance of the GC inlet system.
Troubleshooting Steps:
-
Visually Inspect the Chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, it's likely a mechanical issue such as improper column installation or a leak.[3] If only specific, more polar compounds are tailing, it points towards chemical interactions (activity) within the system.[4]
-
Perform Inlet Maintenance:
-
Replace the Septum and Liner: The septum and inlet liner are common sources of contamination and active sites. Replace them with new, high-quality, deactivated consumables.[5] For fluorinated compounds, a liner with glass wool can aid in volatilization, but ensure it is also properly deactivated.[4]
-
Clean the Inlet: If necessary, clean the inlet body according to the manufacturer's instructions.
-
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet fittings, septum nut, and column connections. Leaks can disrupt the carrier gas flow and cause peak distortion.
Guide 2: Column and Method Parameter Optimization
Q: I have performed inlet maintenance, but the peak tailing for this compound persists. What are the next steps?
A: If inlet maintenance does not resolve the issue, the problem may lie with the column itself or the GC method parameters.
Troubleshooting Steps:
-
Column Conditioning and Care:
-
Trim the Column: Remove a small section (e.g., 15-20 cm) from the front of the column. This can eliminate contamination that has built up at the head of the column.[4] Ensure the column cut is perfectly square and free of burrs.[2]
-
Condition the Column: After trimming and reinstalling, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
-
Method Parameter Evaluation:
-
Inlet Temperature: Ensure the inlet temperature is adequate for the complete and rapid vaporization of this compound. A temperature that is too low can lead to slow sample transfer and peak tailing.
-
Oven Temperature Program: A slow initial temperature ramp can sometimes contribute to peak broadening and tailing. Conversely, an initial oven temperature that is too high can cause issues with solvent focusing in splitless injections.[2]
-
Carrier Gas Flow Rate: Check that the carrier gas flow rate is within the optimal range for the column dimensions. An insufficient flow rate can lead to increased peak broadening.
-
Split Ratio: For split injections, a split ratio that is too low may not provide a high enough flow through the inlet to ensure efficient sample introduction.[5]
-
Quantitative Data Summary
The following table provides a summary of commonly accepted values for assessing peak shape in gas chromatography.
| Parameter | Calculation | Acceptable Range | Implication of Out-of-Range Value |
| Symmetry Factor (As) / Tailing Factor (Tf) | Calculated by chromatography software based on peak width at a specified percentage of peak height (e.g., 5% for USP).[8] | 0.8 - 1.8 (USP General Guideline)[7] | A value > 1.8 indicates significant peak tailing, which can affect resolution and quantitation. A value < 0.8 indicates peak fronting. |
| Asymmetry Factor (As) - General | Calculated at 10% peak height.[1] | 0.9 - 1.5[1] | A value > 1.5 suggests problematic peak tailing that should be addressed.[1] |
Experimental Protocols
The following is a representative experimental protocol for the analysis of short-chain perfluorinated compounds, which can be adapted for this compound.
Sample Preparation:
A standard solution of this compound should be prepared in a suitable solvent such as methanol or ethyl acetate at a concentration appropriate for the detector's sensitivity.
GC-MS Method Parameters:
| Parameter | Value | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) | Provides both separation and identification capabilities. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Non-polar columns are generally suitable for the separation of perfluorinated compounds based on boiling point.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Suitable for trace analysis. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 110°C, then 25°C/min to 280°C (hold 5 min) | A starting temperature below the solvent's boiling point allows for solvent focusing. The temperature ramp facilitates the elution of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
This protocol is a starting point and may require optimization for your specific instrument and application.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Relationship between causes and peak tailing.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. Tailing and Symmetry - Chromatography Forum [chromforum.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. usp.org [usp.org]
- 9. fishersci.ca [fishersci.ca]
Technical Support Center: Synthesis of Isotopically Labeled Methyl Perfluorohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled methyl perfluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of perfluorohexanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] This method is widely applicable for the esterification of carboxylic acids.
Q2: How can I synthesize an isotopically labeled version of this compound?
A2: To synthesize an isotopically labeled standard, you would typically use an isotopically labeled starting material. The two most common approaches would be:
-
Using ¹³C-labeled methanol: Reacting perfluorohexanoic acid with ¹³C-labeled methanol will yield methyl-¹³C-perfluorohexanoate.
-
Using ¹³C-labeled perfluorohexanoic acid: Reacting ¹³C-labeled perfluorohexanoic acid with unlabeled methanol will result in a product where the label is on the perfluoroalkyl chain.
Q3: Why is the Fischer esterification of perfluorohexanoic acid challenging?
A3: While the electron-withdrawing fluorine atoms increase the electrophilicity of the carboxyl carbon, potentially aiding nucleophilic attack, the bulky and rigid nature of the perfluoroalkyl chain can cause steric hindrance.[3] Additionally, the reaction is an equilibrium process, and effective removal of water is necessary to drive it to completion.[1][2]
Q4: What are the key parameters to control during the synthesis?
A4: The key parameters to control are:
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.
-
Reaction Time: Sufficient time is needed to reach equilibrium. This can range from a few hours to overnight.
-
Catalyst Concentration: An adequate amount of a strong acid catalyst is crucial.
-
Molar Ratio of Reactants: Using an excess of methanol can help shift the equilibrium towards the product.[1]
-
Water Removal: Actively removing water as it forms will increase the yield of the ester.[1]
Q5: How can I purify the final product?
A5: Purification can typically be achieved through the following steps:
-
Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted perfluorohexanoic acid.
-
Extraction: Using an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane) to extract the ester.
-
Drying: Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Evaporation of the solvent under reduced pressure.
-
Distillation: If further purification is needed, fractional distillation can be employed to separate the ester from any remaining impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction due to insufficient heating or reaction time.2. Catalyst is inactive or used in too low a concentration.3. Equilibrium not shifted towards products.[1][2]4. Loss of product during workup. | 1. Ensure the reaction is heated to a gentle reflux and allow for a longer reaction time (e.g., monitor by TLC or GC).2. Use a fresh, concentrated acid catalyst (e.g., H₂SO₄).3. Use a large excess of methanol and/or employ a method for water removal (e.g., Dean-Stark trap or use of a drying agent).[1]4. Be careful during the neutralization and extraction steps to avoid product loss. Ensure the pH is carefully controlled during washing. |
| Product is contaminated with starting material (perfluorohexanoic acid) | 1. Incomplete reaction.2. Inefficient removal of unreacted acid during workup. | 1. See solutions for "Low or no product yield".2. Perform additional washes with a saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is basic. |
| Formation of unexpected byproducts | 1. Side reactions due to high temperatures.2. Impurities in starting materials. | 1. Avoid excessively high temperatures during reflux.2. Ensure the purity of perfluorohexanoic acid and methanol before starting the reaction. |
| Difficulty in separating the organic and aqueous layers during extraction | 1. Formation of an emulsion.2. The ester may have some solubility in the aqueous layer, especially if excess methanol is present.[4] | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Product is wet (contains water) after purification | Inefficient drying of the organic layer. | Use a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and ensure adequate contact time. Filter the drying agent thoroughly before solvent evaporation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound. For the synthesis of an isotopically labeled standard, the corresponding labeled starting material (either ¹³C-perfluorohexanoic acid or ¹³C-methanol) should be used.
Materials:
-
Perfluorohexanoic acid (or its ¹³C-labeled analog)
-
Methanol (or ¹³C-labeled methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine perfluorohexanoic acid (1.0 eq) and a molar excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst and unreacted perfluorohexanoic acid.
-
Water (1 x 20 mL)
-
Brine (1 x 20 mL) to aid in layer separation and remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the acid-catalyzed Fischer esterification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
"Methyl perfluorohexanoate stability in different organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl perfluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term storage and preparation of stock solutions, high-purity methanol or isopropyl alcohol are recommended. Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that these compounds are generally stable in these protic solvents over a period of 30 days at room temperature.[1][2][3] Deionized water is also a suitable solvent for storage, with no measurable degradation observed over the same period.[1][2][3]
Q2: Are there any solvents that should be avoided when working with this compound?
A2: Yes. Polar aprotic solvents such as acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO) should be used with caution, as they have been shown to degrade certain perfluoroalkyl ether carboxylic acids (PFEAs), which are structurally related to this compound.[1][2][3] Degradation in these solvents can be significant, with half-lives ranging from hours to days depending on the specific compound and conditions.[2]
Q3: What are the primary degradation pathways for perfluoroalkyl esters like this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, related perfluoroalkyl compounds are known to undergo several degradation mechanisms. One key pathway observed for certain PFEAs in aprotic solvents is decarboxylation.[1][3] Another potential reaction, particularly in methanol, is transesterification or hydrolysis of the ester group, especially if acidic or basic impurities are present. Perfluoroalkyl carboxylic acids (the hydrolysis product of this compound) have been observed to form methyl esters when stored in methanol.[4]
Q4: How does temperature affect the stability of this compound solutions?
A4: For PFEAs, degradation rates in susceptible solvents (like acetone, ACN, and DMSO) increase with higher temperatures.[1][2] Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 3.4°C) to mitigate potential degradation, especially when using aprotic polar solvents.[2]
Q5: Can the presence of water in an organic solvent affect the stability of this compound?
A5: Yes. For structurally similar PFEAs, increasing the water content in aprotic organic solvents (like acetonitrile, acetone, and DMSO) has been shown to decrease the rate of degradation.[1][2] This suggests that anhydrous aprotic solvents may promote faster degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Inconsistent analytical results or loss of compound over time. | 1. Solvent-induced degradation: The compound may be degrading in the chosen organic solvent, particularly if using acetonitrile, acetone, or DMSO.[1][2][3]2. Hydrolysis: Presence of water could lead to hydrolysis of the ester back to the corresponding carboxylic acid and methanol.3. Esterification of impurities: If working with the corresponding carboxylic acid, it may be esterifying in methanol solvent.[4] | 1. Switch to a more stable solvent such as methanol or isopropyl alcohol for storage and sample preparation.[1][2][3]2. If an aprotic polar solvent is necessary, prepare solutions fresh and store them at a low temperature.[2]3. Analyze your sample for the presence of the corresponding perfluorohexanoic acid to check for hydrolysis.4. Use a fresh bottle of high-purity, anhydrous solvent. |
| Unexpected peaks in chromatogram. | 1. Degradation products: The new peaks could be degradation products of this compound.2. Solvent impurities: The solvent itself may contain impurities.3. Contamination: Contamination from laboratory equipment can be a source of unexpected peaks, as PFAS are present in many materials. | 1. Use LC-MS/MS to identify the unexpected peaks, looking for masses corresponding to potential degradation products like perfluorohexanoic acid.2. Run a solvent blank to check for impurities.3. Ensure all sample preparation materials (e.g., vials, pipette tips) are free of PFAS contamination. |
| Poor solubility in the chosen solvent. | 1. Incorrect solvent choice: this compound has limited solubility in some solvents. | 1. Consult the manufacturer's safety data sheet (SDS) for solubility information. While the provided search results indicate it is insoluble in water, its solubility in various organic solvents may differ.[5] |
Stability Data Summary
While specific quantitative stability data for this compound was not found in the search results, the following table summarizes the stability of structurally similar perfluoroalkyl ether carboxylic acids (PFEAs) in various solvents, which can serve as a qualitative guide.
| Solvent | Stability of Structurally Similar PFEAs |
| Deionized Water | Stable for at least 30 days at room temperature.[1][2][3] |
| Methanol | Stable for at least 30 days at room temperature.[1][2][3] |
| Isopropyl Alcohol | Stable for at least 30 days at room temperature.[1][2][3] |
| Acetonitrile | Degradation observed; half-lives can be on the order of days.[1][2] |
| Acetone | Degradation observed; can be rapid with half-lives as short as 0.35 hours for some PFEAs.[2] |
| Dimethyl Sulfoxide (DMSO) | Degradation observed.[1][2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time, based on common analytical techniques for PFAS.[6][7][8][9]
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a stable solvent, such as methanol, to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
In separate amber vials, place an aliquot of the stock solution.
-
Evaporate the methanol under a gentle stream of nitrogen.
-
Add a precise volume of the organic solvent to be tested (e.g., acetonitrile) to each vial to achieve the desired final concentration.
-
Prepare multiple replicate vials for each time point and temperature condition to be tested.
-
-
Incubation:
-
Store the vials at a constant temperature (e.g., room temperature, ~20°C).[2]
-
Protect the vials from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove replicate vials for analysis.
-
Dilute an aliquot of the sample with an appropriate solvent (e.g., methanol) to a concentration suitable for analysis.
-
Add an isotopically labeled internal standard to correct for matrix effects and instrument variability.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This is the most common and sensitive method for PFAS analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of this compound versus time.
-
If degradation is observed, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. exfluor.com [exfluor.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methyl Perfluorohexanoate
For researchers, scientists, and professionals in drug development, the accurate quantification of emerging contaminants like Methyl perfluorohexanoate is critical. As a member of the vast per- and poly-fluoroalkyl substances (PFAS) family, its analysis is often included in broader PFAS monitoring methods. This guide provides an objective comparison of the predominant analytical techniques used for the validation of methods to detect this compound and other PFAS compounds, supported by experimental data and detailed protocols.
The validation of an analytical procedure is crucial to demonstrate its suitability for a specific purpose.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) provide detailed guidelines for this process, ensuring the accuracy and reliability of analytical testing.[2][3]
Primary Analytical Methodologies
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most common and robust method for PFAS analysis.[1][4][5][6] However, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for more volatile PFAS compounds.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely recognized for its high sensitivity and selectivity in the analysis of a broad range of PFAS compounds, including this compound.[9][10]
Experimental Protocol: LC-MS/MS
This protocol is based on established methodologies like EPA Method 1633 and is suitable for aqueous samples.[11][12][13]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: An SPE cartridge (e.g., weak anion exchange) is conditioned with methanol followed by PFAS-free reagent water.[1][14]
-
Sample Loading: The water sample, fortified with isotopically labeled internal standards, is loaded onto the cartridge.[1][14]
-
Washing: The cartridge is washed to remove potential interferences.[1][10]
-
Elution: The target analytes are eluted from the cartridge using a solvent like methanol, often with a small amount of ammonium hydroxide.[1][13]
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.[10][14]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[1][14]
2. Instrumental Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.[1] The mobile phase typically consists of a gradient of ammonium acetate in water and methanol.[10][14]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is standard.[10] At least two multiple reaction monitoring (MRM) transitions are monitored for each analyte to ensure specificity.[1]
Performance Characteristics: LC-MS/MS
The following table summarizes typical validation parameters for the LC-MS/MS analysis of PFAS.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Accuracy (Recovery) | 80-120% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | [1] |
Analytical Workflow for this compound using LC-MS/MS
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable alternative for the analysis of volatile and semi-volatile PFAS compounds.[7] For non-volatile PFAS like this compound, derivatization is often required to increase their volatility for GC-MS analysis.[8]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extraction: Similar extraction techniques as for LC-MS/MS can be employed, such as SPE.
-
Derivatization: The extracted analytes are derivatized to more volatile forms. For example, carboxylic acids can be converted to esters.[8]
2. Instrumental Analysis:
-
Gas Chromatographic Separation: A capillary column suitable for the separation of derivatized PFAS is used.
-
Mass Spectrometric Detection: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity, is used for detection. Both positive and negative chemical ionization can be employed.[15]
Performance Characteristics: GC-MS
The performance of GC-MS methods for PFAS can be comparable to LC-MS/MS, especially with modern instrumentation.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [16] |
| Accuracy (Recovery) | 85-115% | [17] |
| Precision (%RSD) | < 15% | [17] |
| Limit of Detection (LOD) | ng/L to µg/L range | [17] |
Comparison of LC-MS/MS and GC-MS for PFAS Analysis
Caption: Key characteristics of LC-MS/MS versus GC-MS for PFAS analysis.
Conclusion
For the routine analysis of this compound, LC-MS/MS stands out as the preferred method due to its high sensitivity, selectivity, and the availability of standardized protocols without the need for derivatization. GC-MS, however, remains a powerful complementary technique, especially for identifying and quantifying more volatile PFAS compounds that may be present in a sample. The choice of method will ultimately depend on the specific analytical needs, the range of PFAS compounds of interest, and the sample matrix. Robust method validation is paramount to ensure data of high quality and reliability for both techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. store.astm.org [store.astm.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. d-nb.info [d-nb.info]
- 6. ymcamerica.com [ymcamerica.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. epa.gov [epa.gov]
- 13. mn-net.com [mn-net.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Navigating the Complexities of PFAS Analysis: A Comparative Guide to the Cross-Reactivity of Methyl Perfluorohexanoate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential cross-reactivity of Methyl perfluorohexanoate with other per- and polyfluoroalkyl substances (PFAS). In the absence of direct experimental data for this compound, this guide synthesizes findings from structurally similar PFAS to infer potential analytical and biological cross-reactivity, supported by relevant experimental methodologies.
The ever-expanding landscape of PFAS presents significant challenges to their accurate detection and toxicological assessment. Cross-reactivity, where one PFAS compound may be mistaken for another in an analytical test or elicit a similar biological response, is a critical consideration. This guide explores these challenges in the context of this compound, a short-chain PFAS ester.
Analytical Cross-Reactivity: The Challenge of Accurate Detection
Analytical cross-reactivity, or interference, is a well-documented phenomenon in PFAS analysis, particularly when using low-resolution mass spectrometry. This can lead to the overestimation of target analyte concentrations or false positive results. For short-chain PFAS, which have fewer unique fragments, the risk of interference is heightened.
Studies have identified instances where matrix-derived compounds can interfere with the quantification of short-chain perfluoroalkyl carboxylic acids (PFCAs) like perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA).[1][2][3] Given that this compound would hydrolyze to perfluorohexanoic acid (PFHxA), understanding the analytical behavior of these shorter-chain PFCAs provides valuable insight.
Table 1: Summary of Reported Analytical Interferences for Short-Chain PFAS
| Target Analyte | Interfering Compound(s) | Analytical Method | Resolution | Reference(s) |
| Perfluoropentanoic acid (PFPeA) | Unsaturated dicarboxylic acid | Low-resolution MS/MS | False Positive | [1] |
| Perfluorobutanoic acid (PFBA) | Saturated oxo-fatty acids | Low-resolution MS/MS | Overestimation | [3] |
| Perfluorooctane sulfonic acid (PFOS) | Taurodeoxycholic acids | Low-resolution MS/MS | False Positive | [4] |
Experimental Protocols for Assessing Analytical Interference
The primary method to investigate and confirm analytical interference involves a combination of chromatographic separation and mass spectrometry techniques.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Interference Identification
-
Sample Preparation: Extract PFAS from the sample matrix (e.g., water, soil, biological tissue) using solid-phase extraction (SPE).
-
Chromatographic Separation: Separate the extracted analytes using ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).
-
Mass Spectrometry Analysis (Low-Resolution): Analyze the sample using a triple quadrupole mass spectrometer (low-resolution MS/MS) to identify potential PFAS detections based on specific mass-to-charge (m/z) transitions.
-
Mass Spectrometry Analysis (High-Resolution): Re-analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap, TOF-MS). HRMS can differentiate between the target PFAS and an interfering compound based on their exact masses, often with a mass difference of less than 0.001 Da.[4]
-
Data Analysis: Compare the retention times and exact masses from the HRMS data with those of the suspected PFAS. A significant mass difference confirms the presence of an interfering substance.
Biological Cross-Reactivity: Competing for Common Pathways
Biological cross-reactivity occurs when different PFAS compounds bind to the same biological receptors or activate the same signaling pathways, potentially leading to additive or synergistic toxicological effects. While direct data for this compound is unavailable, studies on other PFAS, including PFHxA, indicate that interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) are a key mechanism of toxicity.[5][6][7]
The binding affinity of PFAS to these receptors often depends on their carbon chain length and functional group.[8] This suggests that this compound, upon hydrolysis to PFHxA, could compete with other PFAS for binding to these receptors.
Table 2: Comparative Binding Affinities and Toxicological Interactions of Selected PFAS
| PFAS Compound | Receptor/Pathway | Observed Effect | Interaction with Other PFAS | Reference(s) |
| Perfluorooctanoic acid (PFOA) | PPARα | Activation | Additive/Synergistic with PFOS, PFHxA, PFNA | [9][10] |
| Perfluorooctane sulfonic acid (PFOS) | PPARα | Activation | Synergistic with PFOA, PFNA, PFDA, PFHxS | [9][10] |
| Perfluorohexanoic acid (PFHxA) | PPARα | Weak Activation | Additive with PFOA | [11] |
| Perfluorobutanoic acid (PFBA) | PPARδ | Strong Binding | Not specified | [7] |
Experimental Protocols for Assessing Biological Cross-Reactivity
In vitro assays are commonly employed to determine the binding affinity of PFAS to specific receptors and to assess their combined effects on cellular pathways.
Protocol: In Vitro PPARα Activation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver cells) that expresses the target receptor (PPARα).
-
Compound Exposure: Treat the cells with individual PFAS (including PFHxA as a surrogate for this compound) and mixtures of PFAS at various concentrations.
-
Reporter Gene Assay: Utilize a reporter gene assay where the activation of PPARα leads to the expression of a quantifiable reporter protein (e.g., luciferase).
-
Data Analysis: Measure the reporter protein levels to quantify the extent of PPARα activation. Compare the effects of individual PFAS with those of the mixtures to determine if the interactions are additive, synergistic, or antagonistic.[9][10]
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a comparative framework based on the known behaviors of structurally similar PFAS. For researchers and professionals in drug development, it is crucial to recognize the potential for both analytical interference in PFAS quantification and biological cross-reactivity in toxicological assessments. The use of high-resolution analytical methods is recommended to mitigate the risk of inaccurate measurements. Furthermore, the potential for additive or synergistic effects with other PFAS should be considered when evaluating the biological activity of this compound and other short-chain PFAS. Further research is warranted to elucidate the specific cross-reactivity profile of this compound.
References
- 1. SETAC North America 43rd Annual Meeting [setac.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Perfluorohexanoate as a Certified Reference Material
For researchers, scientists, and professionals in the field of drug development and environmental analysis, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of Methyl Perfluorohexanoate as a certified reference material (CRM) against other relevant alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound in PFAS Analysis
This compound is a methoxycarbonyl-terminated perfluoroalkane. As a certified reference material, it serves as a crucial tool for the accurate quantification of perfluorohexanoic acid (PFHxA) and other related per- and polyfluoroalkyl substances (PFAS) in various matrices. The use of CRMs is fundamental in analytical chemistry to ensure the traceability and comparability of measurement results.
Comparison of Analytical Standards for PFAS Analysis
The selection of an appropriate certified reference material is critical for the accuracy and precision of PFAS analysis. While single-compound CRMs like this compound are available, multi-component mixtures tailored to specific regulatory methods, such as EPA Method 533 or 1633, are more commonly employed. The choice between a single-component and a multi-component CRM depends on the specific analytical needs.
Table 1: Comparison of this compound CRM with a Multi-Component PFAS CRM Mixture
| Feature | This compound CRM | Multi-Component PFAS CRM Mixture |
| Composition | Single compound (this compound) | Contains a range of PFAS analytes (e.g., PFHxA, PFOA, PFOS) |
| Primary Use | Calibration standard for PFHxA analysis, internal standard spiking | Simultaneous calibration and quantification of multiple PFAS |
| Flexibility | High flexibility for custom standard preparation | Less flexible; analyte ratios are fixed |
| Method Alignment | Can be used in various analytical methods | Often formulated for specific regulatory methods (e.g., EPA 533, 1633)[1] |
| Cost-Effectiveness | Potentially more cost-effective for single-analyte studies | More economical for laboratories analyzing a broad spectrum of PFAS |
| Quality Assurance | Certified purity and concentration | Certified concentration for each component analyte |
Experimental Data and Performance
The performance of a CRM is intrinsically linked to the analytical method in which it is used. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis due to its high sensitivity and selectivity. The use of isotopically labeled internal standards is a key technique to correct for matrix effects and variations in analytical response, thereby improving the accuracy of quantification.
Table 2: Typical Analytical Performance Data for PFAS Analysis using LC-MS/MS with Isotope Dilution
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/L |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 70 - 130% |
| Precision (RSD) | < 20% |
| Isotope Dilution Analogue Recovery | 50 - 150% |
Note: These values are typical and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocol: PFAS Analysis in Water by LC-MS/MS
This section details a representative experimental protocol for the analysis of PFAS in water, a common application for this compound and other PFAS CRMs.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection : Collect water samples in polypropylene bottles.
-
Fortification : Spike the sample with an appropriate isotopically labeled internal standard, such as ¹³C-labeled PFHxA, to a known concentration.
-
SPE Cartridge Conditioning : Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.
-
Sample Loading : Pass the water sample through the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a buffered solution to remove interferences.
-
Elution : Elute the retained PFAS analytes using an appropriate solvent, typically methanol with a small percentage of ammonium hydroxide.
-
Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol/water.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of ammonium acetate in water and methanol.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in negative mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for confirmation and quantification.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting a CRM, the following diagrams are provided.
Conclusion
This compound serves as a valuable certified reference material for the targeted analysis of perfluorohexanoic acid. Its utility as a single-component standard offers flexibility for specific research applications. However, for routine monitoring of a broader range of PFAS as stipulated by regulatory methods, multi-component CRM mixtures are often the more practical and cost-effective choice. The selection of the appropriate CRM, coupled with a robust and validated analytical method like LC-MS/MS with isotope dilution, is essential for generating high-quality, defensible data in the analysis of these ubiquitous environmental contaminants.
References
Inter-laboratory Comparison of Perfluorohexanoic Acid (PFHxA) Analysis: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory performance for the analysis of Perfluorohexanoic Acid (PFHxA), a prominent short-chain per- and polyfluoroalkyl substance (PFAS). Due to the limited availability of direct inter-laboratory studies on Methyl perfluorohexanoate, this guide focuses on PFHxA, a structurally similar and commonly analyzed compound that presents comparable analytical challenges. The data and protocols presented are intended to inform researchers, scientists, and drug development professionals on the expected variability and best practices in the quantification of short-chain PFAS.
The primary analytical method for PFAS, including PFHxA, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity for detecting trace levels of these compounds in various environmental and biological matrices.[2] Standardized methods, such as U.S. EPA Method 1633, provide detailed procedures for sample preparation, extraction, and analysis to ensure data comparability across different laboratories.[2][3][4]
Quantitative Performance Data
Proficiency testing (PT) studies are crucial for assessing the performance and comparability of different laboratories. In these studies, participating laboratories analyze a sample with a known concentration of the target analyte, and their results are statistically evaluated. A common metric used is the z-score, which indicates how far a laboratory's result deviates from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[5]
The following table summarizes the performance of laboratories in a proficiency test for PFHxA analysis in a spiked river water sample, as reported by the National Measurement Institute (NMI) of Australia's proficiency test AQA 20-10.[5]
Table 1: Summary of Laboratory Performance for PFHxA Analysis in Spiked River Water
| Assigned Value (µg/L) | Number of Laboratories | Median (µg/L) | Normalized Mean (µg/L) | Standard Deviation (µg/L) | Robust Coefficient of Variation (%) |
| 0.024 | 33 | 0.024 | 0.024 | 0.004 | 16.7 |
Data from the National Measurement Institute of Australia's proficiency test AQA 20-10 for PFAS in soil and water.[5]
An interlaboratory study on human plasma also highlights the variability in PFAS analysis. For Perfluorooctanoate (PFOA), a related compound, the average within- and between-batch coefficients of variation were both 14.5%.[1] This level of variability underscores the importance of stringent quality control and standardized methods.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of PFHxA in aqueous samples, based on the principles outlined in U.S. EPA Method 1633.[3][4]
1. Sample Preparation:
-
Collect water samples in polypropylene bottles.
-
Spike the sample with a known amount of isotopically labeled PFHxA internal standard. This is crucial for isotope dilution quantification, which corrects for matrix effects and variations in extraction efficiency.[3][4]
2. Solid Phase Extraction (SPE):
-
Condition a solid-phase extraction cartridge (e.g., weak anion exchange) with an appropriate solvent (e.g., methanol) followed by reagent water.
-
Load the water sample onto the SPE cartridge. The analytes, including PFHxA, will adsorb to the sorbent.
-
Wash the cartridge with a solvent (e.g., a methanol/water mixture) to remove potential interferences.
-
Elute the analytes from the cartridge using a small volume of a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).
3. Extract Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
-
Inject an aliquot of the concentrated extract into the LC-MS/MS system.
-
Liquid Chromatography: Separate the analytes on a C18 or similar reversed-phase column using a gradient of mobile phases, typically consisting of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Tandem Mass Spectrometry: Detect and quantify the analytes using an electrospray ionization (ESI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for both the native PFHxA and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[2][4]
5. Quantification:
-
Calculate the concentration of PFHxA in the original sample using the ratio of the response of the native analyte to the response of the isotopically labeled internal standard (isotope dilution method).[4]
Visualizations
Caption: Experimental workflow for PFHxA analysis.
Caption: Key aspects of PFAS analytical methodology.
References
A Comparative Guide to the Analytical Detection of Methyl Perfluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of Methyl perfluorohexanoate, a short-chain per- and polyfluoroalkyl substance (PFAS). The selection of an appropriate analytical technique is critical for accurate environmental monitoring, toxicological assessment, and pharmaceutical development. Herein, we compare the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with the alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering insights into their respective performances, methodologies, and applications.
Performance Comparison
The quantitative performance of an analytical method is paramount for reliable data. The following table summarizes key performance metrics for the detection of this compound and related short-chain PFAS using LC-MS/MS and GC-MS. It is important to note that data for GC-MS analysis of this compound is less prevalent, and as such, data for closely related short-chain perfluorocarboxylic acid (PFCA) methyl esters are included to provide a representative comparison.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Limit of Detection (LOD) | 0.14 - 14 ng/L for a range of 60 PFAS[1] | 1.14–6.32 μg/L for PFCAs after derivatization[2] |
| Limit of Quantification (LOQ) | 0.009 to 0.245 µg/L for a range of 30 PFAS[3] | Not explicitly found for this compound |
| Recovery | 76% to 119% in drinking water for 60 PFAS[1] | 85% to 115% for PFCAs in placental tissue[4] |
| Precision (%RSD) | 2.2% to 16.7% in drinking water for 60 PFAS[1] | <15% for PFCAs in placental tissue[4] |
| Linearity (R²) | >0.99 for a range of PFAS[1] | >0.99 for PFOA[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and GC-MS.
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely adopted for the analysis of a broad range of PFAS, including this compound, in various environmental matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Internal Standard Spiking: Spike a known volume of the water sample (e.g., 250 mL) with a solution of isotopically labeled internal standards.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent water to remove interferences.
-
Elution: Elute the retained analytes with a small volume of ammoniated methanol.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. Instrumental Analysis
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of this compound and its internal standard.
3. Quality Control
-
Analyze method blanks, laboratory control samples, and matrix spikes with each batch of samples to ensure data quality.
-
Monitor the recovery of internal standards to assess the efficiency of the sample preparation process.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for the analysis of volatile and semi-volatile PFAS. For non-volatile PFAS like the parent acid of this compound (perfluorohexanoic acid), a derivatization step is necessary to increase volatility. As this compound is already an ester, it is more amenable to direct GC-MS analysis than its parent acid.
1. Sample Preparation and Derivatization
-
Extraction: For water samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE). For solid samples, a solvent extraction is required.
-
Derivatization (if starting from Perfluorohexanoic Acid): If analyzing the parent acid, it must be converted to its methyl ester. This can be achieved using derivatizing agents such as diazomethane or by acid-catalyzed esterification with methanol.
-
Cleanup: The extract may require a cleanup step using SPE to remove interfering matrix components.
2. Instrumental Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS).
-
Injection: A splitless injection is typically used to enhance sensitivity.
-
Carrier Gas: Helium is the most common carrier gas.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5]
3. Quality Control
-
Include procedural blanks and spiked samples to monitor for contamination and assess method performance.
-
Use an internal standard, added before extraction, for accurate quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and its ability to analyze a wide range of PFAS without the need for derivatization. It is particularly well-suited for trace-level quantification in complex environmental and biological matrices.
GC-MS, while requiring a derivatization step for the parent carboxylic acids, can be a cost-effective and readily available alternative, especially for more volatile PFAS or when analyzing less complex matrices. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the sample matrix, the availability of instrumentation, and the overall analytical workflow efficiency. For comprehensive PFAS analysis, the use of both techniques can be complementary.
References
- 1. researchgate.net [researchgate.net]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
Navigating the Complex Landscape of PFAS Monitoring: A Comparative Guide to Methyl Perfluorohexanoate and Other Key PFAS
For researchers, scientists, and drug development professionals engaged in environmental monitoring, understanding the nuances of analyzing different per- and polyfluoroalkyl substances (PFAS) is critical. This guide provides a detailed comparison of methyl perfluorohexanoate against other significant PFAS, namely perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA), and perfluorooctane sulfonate (PFOS). It delves into their analytical performance, outlines key experimental protocols, and offers visual workflows to aid in methodological decisions.
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse group of synthetic chemicals that are persistent in the environment and have been linked to various health concerns.[1][2] Their widespread use in industrial and consumer products has led to global contamination, necessitating robust monitoring strategies.[3][4] While much of the focus has been on iconic PFAS like PFOA and PFOS, the environmental presence and analytical challenges of other PFAS, including their ester derivatives like this compound, are gaining attention.
Comparative Analysis of Analytical Performance
The selection of an appropriate analytical method is paramount for the accurate quantification of PFAS in environmental matrices. The performance of these methods is typically evaluated based on metrics such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following table summarizes these key performance indicators for this compound and other prominent PFAS. It is important to note that direct, extensive comparative data for this compound is less available than for its more studied counterparts. The data presented here is a composite from various studies and analytical methodologies.
| Compound | Chemical Class | Typical Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) |
| This compound | Perfluoroalkyl Ester | Water, Soil | GC-MS | Inferred to be in the low ng/L to µg/kg range | Inferred to be in the low ng/L to µg/kg range | 80-110% (inferred) |
| Perfluorohexanoic Acid (PFHxA) | Perfluoroalkyl Carboxylic Acid (PFCA) | Drinking Water | LC-MS/MS (EPA 537.1) | ~2 ng/L | ~5 ng/L | 85-115% |
| Perfluorooctanoic Acid (PFOA) | Perfluoroalkyl Carboxylic Acid (PFCA) | Water, Soil, Biota | LC-MS/MS | 0.1 - 5 ng/L | 0.5 - 15 ng/L | 70-130% |
| Perfluorooctane Sulfonate (PFOS) | Perfluoroalkane Sulfonic Acid (PFSA) | Water, Soil, Biota | LC-MS/MS | 0.2 - 5 ng/L | 0.5 - 20 ng/L | 70-130% |
Experimental Protocols: A Closer Look at Methodology
Accurate and reproducible data in PFAS monitoring are underpinned by meticulous experimental protocols. Below are detailed methodologies for the key analytical techniques used for the PFAS discussed.
Protocol 1: Analysis of PFAS in Water by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a generalized procedure based on established methods like EPA 537.1 and 1633 for the analysis of non-volatile PFAS such as PFHxA, PFOA, and PFOS.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: An SPE cartridge (e.g., weak anion exchange - WAX) is conditioned sequentially with methanol and reagent water to activate the sorbent.
-
Loading: A measured volume of the water sample (typically 250-500 mL), spiked with isotopically labeled internal standards, is passed through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). PFAS are retained on the sorbent while the sample matrix is largely washed away.
-
Washing: The cartridge is washed with a specific solvent (e.g., an acidic solution) to remove potential interferences.
-
Elution: The retained PFAS are eluted from the cartridge using a small volume of a basic solvent (e.g., ammoniated methanol).
-
Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Instrumental Analysis (LC-MS/MS):
-
Chromatography: The concentrated extract is injected into a liquid chromatograph (LC) system. Separation of the target PFAS is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its corresponding labeled internal standard are monitored.
Protocol 2: Analysis of Volatile PFAS (e.g., this compound) in Water by GC-MS
This protocol is tailored for more volatile PFAS, such as methyl esters, which are amenable to gas chromatography.
1. Sample Preparation (Liquid-Liquid Extraction - LLE or SPE):
-
Extraction: For water samples, LLE with a suitable organic solvent (e.g., dichloromethane or methyl tert-butyl ether) can be employed. Alternatively, SPE with a sorbent appropriate for less polar compounds can be used. The sample is spiked with an appropriate internal standard prior to extraction.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated to a final volume.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatography: The concentrated extract is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a mid-polar column). The oven temperature is programmed to separate the target analytes.
-
Mass Spectrometry: The column eluent is introduced into a mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer. Electron ionization (EI) is a common ionization technique.
-
Quantification: Quantification is typically performed in selected ion monitoring (SIM) mode, monitoring characteristic ions for the target analyte and internal standard. Full scan mode can be used for identification and screening of unknown compounds.[6]
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies, the following diagrams, generated using Graphviz, illustrate the typical workflow for PFAS environmental monitoring and the logical steps in selecting the appropriate analytical technique.
Caption: A typical workflow for PFAS environmental monitoring.
Caption: Logic for selecting an analytical method for PFAS.
Conclusion
The environmental monitoring of PFAS is a complex and evolving field. While established methods provide robust quantification for well-known compounds like PFOA and PFOS, the analytical landscape for emerging PFAS, including this compound, is still developing. The choice between LC-MS/MS and GC-MS is primarily dictated by the physicochemical properties of the target analytes. As the scope of PFAS monitoring expands, the development and validation of methods for a wider range of these "forever chemicals" will be crucial for a comprehensive understanding of their environmental fate and impact.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 5. Analysis of PFAS in Water according to EPA 1633 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Quantification of Methyl Perfluorohexanoate: Accuracy and Precision of Leading Analytical Methods
The accurate and precise quantification of Methyl perfluorohexanoate, a short-chain per- and polyfluoroalkyl substance (PFAS), is critical for environmental monitoring, human biomonitoring, and toxicological studies. As a member of the PFAS family, it is recognized for its persistence in the environment and potential for bioaccumulation. This guide provides a comparative overview of the most common analytical methods for its quantification, with a focus on their performance, supported by experimental data. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is often dictated by the sample matrix, required sensitivity, and the specific research question. The following table summarizes key quantitative parameters for the analysis of Perfluorohexanoic Acid (PFHxA), the carboxylic acid form of this compound, in various matrices as reported in several studies. These methods are generally applicable to the methyl ester form, sometimes requiring a hydrolysis step.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | - | 0.009 - 0.245 µg/L | 87.9 - 113.1 | 2.0 - 19.5 | [1] |
| UPLC-MS/MS | Dust | 0.08 - 0.68 pg/g | 0.26 - 2.25 pg/g | 80.2 - 95.2 | - | [2] |
| LC-QqQ-MS | Marine Sediment | 0.002 - 0.018 ng/g | 0.004 - 0.054 ng/g | 96 - 127.1 | - | [2] |
| LC-MS/MS | Seawater | 0.01 - 0.08 ng/L | 0.03 - 0.24 ng/L | - | - | [2] |
| UHPLC/MS/MS | Non-potable Water | - | < 10 ng/L | - | - | [3] |
| GC-MS | Water | 0.0010 - 0.0019 ng/mL | - | 86.7 - 111 | - | [4] |
| GC/MS (SCAN) | PFOA Solution | - | 0.5 ppm | - | - | [5] |
| GC/MS (SIM) | PFOA Solution | - | 0.1 ppm | - | - | [5] |
Note: Data has been compiled from multiple sources and experimental conditions may vary. The limits of detection and quantification are matrix-dependent and should be determined for each specific matrix type.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the two primary techniques used in the quantification of this compound and related PFAS compounds.
LC-MS/MS is the most widely adopted technique for PFAS analysis due to its high sensitivity and specificity.[7][8]
Sample Preparation (Human Plasma): [1][9]
-
Thawing and Aliquoting: Thaw frozen human plasma samples to room temperature. Vortex mix gently and aliquot 0.5 mL of plasma into a 15 mL polypropylene tube.
-
Protein Precipitation: Add 2 mL of acetonitrile with 1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[9]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 15 mL polypropylene tube.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis WAX) with methanol followed by water. Load the supernatant onto the cartridge.
-
Washing and Elution: Wash the cartridge to remove interferences, then elute the analytes with a suitable solvent, such as methanol with ammonium hydroxide.[6]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 1:1 water and methanol).[9]
Instrumental Analysis:
-
Chromatography: Utilize a C18 reversed-phase column for separation.[9] The mobile phases typically consist of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[8][10] A gradient elution is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.[7] Quantification is performed using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions for this compound. Isotope-labeled internal standards are used to ensure accuracy.[1]
GC-MS is a valuable technique for volatile and semi-volatile PFAS and can be used for this compound, often after derivatization to increase volatility.
Sample Preparation (Water): [4]
-
Extraction: Magnetic solid-phase extraction (MSPE) can be employed to extract and enrich the analyte from water samples.[4]
-
Derivatization (if necessary): For less volatile PFAS, derivatization to more volatile esters (e.g., methyl esters) might be necessary, though this is not required for this compound itself.
-
Elution and Concentration: The analyte is eluted from the MSPE material with a suitable solvent, which is then concentrated to a final volume.
Instrumental Analysis:
-
Chromatography: A capillary GC column with a suitable stationary phase is used for separation. The oven temperature is programmed to ramp up to ensure the separation of analytes.
-
Mass Spectrometry: A mass spectrometer is used for detection, which can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the quantification of this compound.
Caption: General workflow for this compound quantification.
Caption: Logical flow of LC-MS/MS analysis for PFAS.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS) - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00147K [pubs.rsc.org]
- 8. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Certified Reference Materials for Short-Chain PFAS Analysis
For Researchers, Scientists, and Drug Development Professionals: Ensuring Accuracy in the Analysis of Short-Chain Per- and Polyfluoroalkyl Substances
The increasing focus on the environmental and health impacts of short-chain per- and polyfluoroalkyl substances (PFAS) has led to a growing demand for accurate and reliable analytical methods. A cornerstone of such methods is the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of commercially available CRMs for the analysis of short-chain PFAS, detailing their composition, and providing a standardized experimental protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Comparison of Certified Reference Materials
Several reputable suppliers offer a range of CRMs for short-chain PFAS analysis, primarily as individual standards or as mixtures formulated for specific regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). The choice of CRM will depend on the specific analytical needs, including the target analyte list and the required concentration levels. Below is a comparison of offerings from prominent suppliers in the field.
| Supplier | Product Type | Key Short-Chain PFAS Analytes Offered | Concentration Range | Matrix |
| Wellington Laboratories | Individual Standards & Mixtures | Trifluoroacetic acid (TFA), Perfluoropropanoic acid (PFPrA), Perfluorobutanoic acid (PFBA), Perfluorobutanesulfonic acid (PFBS), and others. Mixtures for EPA methods.[1][2][3][4][5] | Typically 50 µg/mL for individual standards; various concentrations for mixtures.[2] | Methanol |
| Cambridge Isotope Laboratories (CIL) | Native & Isotope-Labeled Standards | TFA, PFPrA, PFBA, PFBS, and their stable isotope-labeled analogs (e.g., ¹³C₂, ¹³C₃).[6][7][8] | Typically 50 µg/mL.[7] | Methanol |
| AccuStandard | Individual Standards & Mixtures | TFA, PFPrA, PFBA, PFBS, Perfluoropentanoic acid (PFPeA), and others. Mixtures for EPA and ASTM methods.[9][10][11][12][13] | 2 µg/mL to 100 µg/mL.[9][12] | Methanol, Methanol/Water |
| Sigma-Aldrich (Supelco) | Individual Standards & CRMs | PFBA, PFPeA, Perfluorohexanoic acid (PFHxA), and others.[14][15][16] | Neat materials and solutions (e.g., 100 µg/mL).[15] | Methanol |
| Chiron | Individual Standards & Mixtures | A wide range of PFAS CRMs, including those for EPA methods.[17][18][19][20][21] | Typically 10 µg/mL to 50 µg/mL.[19] | Methanol |
Note: This table is not exhaustive and represents a selection of commonly available short-chain PFAS CRMs. Researchers should consult the suppliers' catalogs for the most up-to-date information and a complete list of available products.
Experimental Protocol: Short-Chain PFAS Analysis in Water by LC-MS/MS
This protocol provides a general methodology for the analysis of short-chain PFAS in water samples using certified reference materials for calibration and quality control. The method is based on direct injection analysis, which is often suitable for relatively clean matrices like drinking water.[22][23][24]
1. Preparation of Standards and Reagents
-
Stock Standard Solutions: Obtain certified reference materials for the target short-chain PFAS analytes and their corresponding isotopically labeled internal standards from a reputable supplier.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a suitable solvent (e.g., methanol). The concentration range should bracket the expected concentration of the analytes in the samples.
-
Internal Standard Spiking Solution: Prepare a solution of the isotopically labeled internal standards in methanol at a concentration appropriate for spiking into all standards, blanks, and samples.
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
2. Sample Preparation
-
For each sample, aliquot 250 µL into a polypropylene autosampler vial.[23][24]
-
Add 250 µL of methanol.[23]
-
Spike with a known volume (e.g., 5 µL) of the internal standard spiking solution.[23][24]
-
Cap the vial and vortex to mix.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A column suitable for the retention of polar compounds, such as a Raptor C18 (Restek) or an Ascentis® Express PFAS (Sigma-Aldrich) column.[24] A delay column installed before the injector is recommended to mitigate background PFAS contamination from the LC system.[24]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Typical LC Gradient:
Time (min) % Mobile Phase B 0.0 33 ... ... | Adjust gradient as needed for optimal separation |
-
MS/MS Parameters: Optimize the MRM transitions (precursor ion > product ion) and collision energies for each analyte and internal standard.
4. Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte in the working standards. A linear regression with a weighting factor of 1/x is commonly used.[25]
-
Quantification: Determine the concentration of the short-chain PFAS in the samples by using the calibration curve.
-
Quality Control: Analyze laboratory blanks, fortified blanks, and duplicate samples to monitor for contamination, accuracy, and precision. The recovery of analytes in fortified samples should typically be within 70-130%.[26]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. well-labs.com [well-labs.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. well-labs.com [well-labs.com]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. phoenix-sci.com [phoenix-sci.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. gls.co.jp [gls.co.jp]
- 9. accustandard.com [accustandard.com]
- 10. accustandard.com [accustandard.com]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
- 13. accustandard.com [accustandard.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.ca [fishersci.ca]
- 16. Pfas standards | Sigma-Aldrich [sigmaaldrich.com]
- 17. Documentation | Chiron.no [chiron.no]
- 18. bcp-instruments.com [bcp-instruments.com]
- 19. zeptometrix.com [zeptometrix.com]
- 20. Latest Chiron News | Chiron AS | Chiron.no [chiron.no]
- 21. Environmental | Chiron.no [chiron.no]
- 22. lcms.cz [lcms.cz]
- 23. scientistlive.com [scientistlive.com]
- 24. Integrating the Analysis of Ultrashort-Chain PFAS [restek.com]
- 25. nemc.us [nemc.us]
- 26. agilent.com [agilent.com]
A Guide to Inter-laboratory Cross-Validation of Methyl Perfluorohexanoate Analysis
This guide provides a comprehensive overview of the principles, protocols, and expected performance for the cross-validation of Methyl perfluorohexanoate analysis between different laboratories. As regulatory scrutiny and research interest in per- and polyfluoroalkyl substances (PFAS) intensify, ensuring the reliability and comparability of analytical data is paramount. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quantification of short-chain PFAS.
While specific multi-laboratory validation data for this compound is not widely published, this guide synthesizes established methodologies and performance criteria from proficiency testing (PT) programs and validation studies for structurally similar short-chain PFAS, such as those included in EPA Method 1633.[1][2][3] Proficiency testing is an essential tool for laboratories to validate methods, refine performance, and produce reliable data.[4] These programs involve a central organizer sending identical, characterized samples to multiple labs for analysis, allowing for an objective comparison of performance.[5]
Experimental Protocols
Accurate and reproducible analysis of this compound relies on robust and harmonized experimental protocols. The following sections detail a representative methodology based on common practices for short-chain PFAS analysis, adaptable for either Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of the volatile ester or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which is more common for the broader class of PFAS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for concentrating and purifying PFAS from aqueous samples like groundwater, surface water, or wastewater.[6]
-
Materials: Weak anion exchange (WAX) SPE cartridges, methanol (LC-MS grade), 0.1% ammonium hydroxide, deionized water, polypropylene tubes.[6]
-
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[6]
-
Sample Loading: Load a 250-500 mL water sample, spiked with an appropriate isotopically labeled internal standard, onto the cartridge at a flow rate of 5-10 mL/min.[6]
-
Washing: Wash the cartridge with deionized water to remove potential interferences.[6]
-
Elution: Elute the target analytes using methanol containing 0.1% ammonium hydroxide.[6]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of methanol/water for analysis.[7]
-
2. Instrumental Analysis: LC-MS/MS
LC-MS/MS is the preferred technique for its high sensitivity and selectivity in analyzing a wide range of PFAS, including the parent acid of this compound (PFHxA).[6][8]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases: (A) an aqueous solution with a buffer like ammonium acetate and (B) an organic solvent such as methanol or acetonitrile.[7][9]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is standard for PFAS analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity, monitoring the transition from a precursor ion to a specific product ion for each analyte.
-
3. Instrumental Analysis: GC-MS
For volatile, non-acidic PFAS like this compound, GC-MS can be a suitable alternative.
-
Gas Chromatography (GC):
-
Injection: Headspace solid-phase microextraction (HS-SPME) can be used for sample introduction, which simplifies preparation and reduces solvent use.[10]
-
Column: A mid-polarity capillary column, such as an Rxi-624Sil MS, is often used.[11]
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 300°C.[11]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used depending on the required sensitivity and specificity.
-
Inter-laboratory Cross-Validation Workflow
A successful cross-validation study ensures that different laboratories can produce comparable results for the same sample. The process follows a structured workflow from sample distribution to final data analysis.
References
- 1. PFAS Proficiency Testing EPA 1633, 533, and 537.1 | Phenomenex [phenomenex.com]
- 2. epa.gov [epa.gov]
- 3. SERDP & ESTCP Release Report on Multi-Laboratory Validation Study for Analysis of PFAS by EPA Draft Method 1633 for Wastewater, Surface Water, and Groundwater Matrices [serdp-estcp.mil]
- 4. 3 PFAS Testing Strategies for Communities and Industry [rti.org]
- 5. Merit Laboratories Scores a Perfect 100% on PFAS Proficiency Testing Samples — Merit Laboratories, Inc. [meritlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. lcms.cz [lcms.cz]
- 9. matheo.uliege.be [matheo.uliege.be]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Proper Disposal of Methyl Perfluorohexanoate: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance on the proper disposal of methyl perfluorohexanoate, a per- and polyfluoroalkyl substance (PFAS). This information is based on the U.S. Environmental Protection Agency's (EPA) interim guidance for PFAS, as no federal regulations currently exist specifically for this compound. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, which may be more stringent than federal guidelines.
Essential Safety and Handling Protocols
Prior to initiating any disposal procedures, rigorous safety measures must be implemented to prevent exposure to this compound.
-
Personal Protective Equipment (PPE): All handling of this chemical requires chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Ventilation: To mitigate the risk of inhalation, this compound should be handled in a well-ventilated area, ideally within a certified chemical fume hood.
-
Spill Response: In the event of a spill, the material should be absorbed using an inert, non-combustible absorbent such as vermiculite or sand. The resulting contaminated material must be collected into a designated, clearly labeled, and sealable container for proper disposal.
Step-by-Step Disposal Procedures
The disposal of this compound should align with the EPA's interim guidance for PFAS, which prioritizes methods with the lowest potential for environmental release.
Step 1: Waste Identification and Segregation
-
Waste Characterization: The first step is to accurately characterize the waste stream. Determine if the this compound is in a pure form, dissolved in a solvent, or part of a mixture. If it is combined with a substance classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), the entire mixture is subject to hazardous waste management regulations.
-
Waste Segregation: To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless explicitly directed by your institution's EHS department. It should be kept in a dedicated and properly labeled waste container.
Step 2: Containerization and Labeling
-
Container Selection: Utilize a chemically compatible container that has a secure, tight-fitting lid. The container material should not be susceptible to degradation by the chemical.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Additionally, specify the concentration and list any other components present in the waste mixture.
Step 3: On-Site Storage
-
Designated Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.
-
Secondary Containment: To mitigate the impact of a potential leak, the primary waste container should be placed within a secondary containment vessel.
-
Accumulation Monitoring: Be vigilant about the time and volume limitations for the storage of hazardous waste in an SAA, as stipulated by your institution's policies and local regulations.
Step 4: Off-Site Disposal
The final disposal of this compound waste must be coordinated through your institution's EHS department, which will arrange for its collection by a licensed hazardous waste vendor. This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The EPA's guidance for PFAS recommends the following disposal technologies:
-
Underground Injection (for liquid waste): This technique involves the injection of liquid waste into deep, confined geological formations and is recognized as having a lower potential for environmental release.
-
Hazardous Waste Landfill (RCRA Subtitle C): For solid or containerized liquid waste, particularly at high concentrations, disposal in a hazardous waste landfill is advised. These facilities are engineered with specific design and monitoring protocols to minimize environmental contamination.
-
Thermal Destruction (Incineration): High-temperature incineration in a permitted hazardous waste combustor can effectively destroy PFAS compounds. This process requires precise control and monitoring to ensure complete destruction and to manage any potentially harmful byproducts.
Summary of Recommended Disposal Technologies
The table below outlines the key operational parameters for the EPA-recommended disposal methods for PFAS-containing waste.
| Disposal Technology | Applicable Waste Form | Key Operational Parameters | Considerations |
| Underground Injection | Liquid | Injection into a Class I hazardous waste injection well. | Considered a reliable disposal method with a low potential for environmental release for liquid PFAS waste. |
| Hazardous Waste Landfill | Solid, Sludge, Containerized Liquid | Disposal in a RCRA Subtitle C permitted landfill featuring a double liner and a leachate collection system. | Recommended for higher concentrations of PFAS to effectively minimize leachate and gas emissions. |
| Thermal Destruction | Solid, Liquid, Gas | Incineration at temperatures exceeding 1,000°C in a permitted hazardous waste combustor. | Requires stringent monitoring to guarantee complete destruction and to prevent the atmospheric release of harmful products of incomplete combustion. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The operational methodologies are proprietary to licensed hazardous waste management facilities and are conducted in strict accordance with their operating permits and all relevant regulatory requirements. The guidance provided herein is based on the procedural recommendations from the U.S. EPA.
Logical Workflow for PFAS Waste Disposal
The following diagram provides a logical workflow for the decision-making process involved in selecting an appropriate disposal method for PFAS waste, such as this compound, in line with the EPA's interim guidance.
Caption: Decision workflow for the disposal of this compound waste.
Essential Safety and Operational Guide for Handling Methyl Perfluorohexanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl perfluorohexanoate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe handling and minimize exposure risks.
I. Personal Protective Equipment (PPE)
When handling this compound, a per- and polyfluoroalkyl substance (PFAS), a comprehensive PPE strategy is crucial to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, butyl, or multilayer laminate gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and replaced as needed. |
| Body | Protective clothing | A liquid-tight chemical suit (Category III, Types 3/4/6) or a lab coat worn over personal clothing is required. For larger quantities or potential for splashing, a chemical-resistant apron should also be worn. |
| Eyes & Face | Sealed goggles or face shield | Use of sealed chemical safety goggles is mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory | Respirator | For work with potential for aerosol or vapor generation, a NIOSH/OSHA approved respirator with combination filters (e.g., A/AX + P3) should be used. In high concentrations or unknown risk scenarios, a self-contained breathing apparatus (SCBA) or supplied-air system is necessary.[1] |
| Feet | Chemical-resistant footwear | Chemical-resistant boots or disposable overshoes must be worn in areas where this compound is handled. |
II. Operational Plan: Handling and Disposal
Adherence to a strict operational protocol is essential for the safe handling and disposal of this compound.
A. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood with good ventilation.
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or earth) should be available in the immediate work area. Do not use combustible materials like paper towels to absorb spills.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and related compounds.
B. Handling Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and utensils.
-
Avoid generating dust or aerosols.
-
-
During Use:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
C. Post-Handling Procedures:
-
Decontamination:
-
Thoroughly wipe down all work surfaces with an appropriate cleaning agent.
-
Clean all contaminated equipment.
-
-
Doffing PPE:
-
Remove PPE in a designated area, being careful to avoid self-contamination.
-
Remove gloves last and wash hands thoroughly with soap and water immediately after.
-
-
Waste Disposal:
-
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through an approved waste disposal facility in accordance with all federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in general waste.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for a related compound, Methyl perfluorooctanoate, which can be used as a reference for this compound due to their structural similarities.
| Property | Value | Source |
| Boiling Point | 159-160 °C | Sigma-Aldrich |
| Density | 1.786 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 66 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.305 | Sigma-Aldrich |
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
